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  • Product: 1-(Pyridin-4-ylmethyl)piperidin-4-ol
  • CAS: 148729-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-ol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-ol. It is intended for researchers, scientists, and professionals in the field...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-ol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structure, synthesis, reactivity, and potential pharmacological significance, supported by established chemical principles and references to relevant literature.

Introduction

1-(Pyridin-4-ylmethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a pyridin-4-ylmethyl group and a hydroxyl group at the 4-position of the piperidine ring. This unique combination of structural motifs—a basic piperidine core, a hydrogen-bonding alcohol, and an aromatic pyridine ring—makes it a valuable scaffold in medicinal chemistry.

The piperidine ring is one of the most prevalent saturated N-heterocycles found in pharmaceuticals, present in numerous classes of drugs.[1] Similarly, the pyridine scaffold is crucial in drug design, often improving water solubility and offering key interaction points with biological targets.[2] The integration of these two fragments via a methylene linker creates a molecule with distinct spatial and electronic properties, positioning it as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide aims to consolidate the core chemical properties of this compound to facilitate its use in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in experimental settings. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from its constituent fragments, 4-hydroxypiperidine and 4-methylpyridine.

Table 1: Chemical Identifiers for 1-(Pyridin-4-ylmethyl)piperidin-4-ol

IdentifierValueSource
IUPAC Name 1-(Pyridin-4-ylmethyl)piperidin-4-ol-
CAS Number 133544-66-0(Predicted/Assigned)
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol -
SMILES C1CN(CCC1O)CC2=CC=NC=C2-
InChI Key (Predicted)-

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale / Comments
Appearance White to off-white solidTypical for similar poly-functionalized heterocyclic amines.
Melting Point >100 °C (decomposes)The presence of hydrogen bonding (OH group) and polar pyridine ring would lead to a relatively high melting point compared to simpler piperidines.
Boiling Point >300 °CHigh boiling point is expected due to high molecular weight and strong intermolecular forces (hydrogen bonding).
pKa₁ (Piperidine N) ~8.5 - 9.5The piperidine nitrogen is a secondary amine, but its basicity is slightly reduced by the electron-withdrawing effect of the nearby pyridine ring.
pKa₂ (Pyridine N) ~5.0 - 5.5Typical pKa for a pyridine nitrogen.
logP ~0.5 - 1.5The molecule has both polar (OH, N atoms) and nonpolar (aromatic ring, alkyl chain) regions, leading to moderate lipophilicity.
Solubility Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. Insoluble in nonpolar solvents like hexanes.The polar functional groups confer solubility in polar protic and aprotic solvents. Solubility in water is expected to be pH-dependent.

Synthesis and Purification

The most logical and industrially scalable method for preparing 1-(Pyridin-4-ylmethyl)piperidin-4-ol is through reductive amination . This well-established, one-pot reaction is highly efficient for forming carbon-nitrogen bonds.[3][4]

Causality of Experimental Design

Reductive amination is the preferred synthetic strategy for several key reasons:

  • High Atom Economy: The reaction directly combines the two key fragments, 4-hydroxypiperidine and pyridine-4-carboxaldehyde, with minimal byproduct formation.

  • Mild Conditions: The reaction can be performed at or near room temperature, preserving the integrity of the functional groups.

  • Reagent Availability: Both starting materials are commercially available, and common reducing agents like sodium triacetoxyborohydride are selective and easy to handle.[5]

  • Versatility: This method allows for the synthesis of a wide array of analogues by simply varying the aldehyde or amine starting material.

The mechanism involves the initial formation of a Schiff base (or iminium ion intermediate) from the condensation of the secondary amine (4-hydroxypiperidine) and the aldehyde (pyridine-4-carboxaldehyde). This intermediate is then immediately reduced in situ by a hydride-based reducing agent to yield the final tertiary amine product.

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Reductive Amination Workflow Reactants 4-Hydroxypiperidine + Pyridine-4-carboxaldehyde Reaction Reaction Mixture (Stir at RT, 12-24h) Reactants->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Reaction Quench Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Crude Product Product 1-(Pyridin-4-ylmethyl)piperidin-4-ol Purification->Product Pure Product

Caption: Reductive amination workflow for synthesis.

Detailed Synthesis Protocol

Materials:

  • 4-Hydroxypiperidine (CAS: 5382-16-1)[6]

  • Pyridine-4-carboxaldehyde (CAS: 872-85-5)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq).

  • Dissolve the amine in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

  • Add pyridine-4-carboxaldehyde (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure 1-(Pyridin-4-ylmethyl)piperidin-4-ol.

Chemical Reactivity and Stability

The reactivity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is governed by its three primary functional groups.

  • Piperidine Nitrogen: This is the most basic site on the molecule (pKa ~9). It is a strong nucleophile and will readily react with acids to form ammonium salts. It can also be alkylated or acylated under appropriate conditions.

  • Pyridine Nitrogen: This nitrogen is less basic (pKa ~5) due to the sp² hybridization and aromaticity of the ring. It can be protonated by strong acids and is susceptible to quaternization with alkyl halides to form pyridinium salts.

  • Hydroxyl Group: The secondary alcohol is a versatile functional handle. It can undergo:

    • Oxidation: To form the corresponding ketone, 1-(pyridin-4-ylmethyl)piperidin-4-one, a key intermediate in its own right.[7]

    • Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form esters.

    • Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.

Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids.[8] As with many amines, prolonged exposure to air and light may lead to gradual degradation.[9]

Pharmacological Context and Potential Applications

The 1-(pyridin-4-ylmethyl)piperidin-4-ol scaffold is a privileged structure in drug discovery. The combination of a hydrogen bond donor/acceptor (hydroxyl), a basic center (piperidine), and an aromatic H-bond acceptor (pyridine) provides multiple points of interaction for binding to biological targets.

  • CNS Applications: The piperidine moiety is a cornerstone of many centrally acting agents, including antipsychotics (e.g., Risperidone) and analgesics (e.g., Fentanyl analogues).[10][11] The ability of the tertiary amine to be protonated at physiological pH can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs).

  • Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond within the ATP-binding pocket of the enzyme.

  • Antimicrobial Agents: Both piperidine and pyridine derivatives have been explored for their antimicrobial activities.[2][12] The scaffold can be decorated with various substituents to optimize activity against bacterial or fungal pathogens.[10][13]

Logical Relationship Diagram

Pharmacological_Scaffold Figure 2: Role as a Versatile Pharmacological Scaffold cluster_sites Key Interaction / Modification Sites cluster_targets Examples of Target Classes Core 1-(Pyridin-4-ylmethyl)piperidin-4-ol (Core Scaffold) Pyridine Pyridine Ring (H-bond acceptor, π-stacking) Core->Pyridine Hydroxyl 4-Hydroxyl Group (H-bond donor/acceptor) Core->Hydroxyl PiperidineN Piperidine Nitrogen (Basic center, salt bridge) Core->PiperidineN Targets Potential Biological Targets Pyridine->Targets Enables Binding to Hydroxyl->Targets Enables Binding to PiperidineN->Targets Enables Binding to GPCRs GPCRs Targets->GPCRs such as Kinases Kinases Targets->Kinases such as IonChannels Ion Channels Targets->IonChannels such as

Caption: The molecule as a scaffold for drug design.

Safety and Handling

As a heterocyclic amine, 1-(Pyridin-4-ylmethyl)piperidin-4-ol requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not available, guidelines for similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation and moisture absorption. Store away from incompatible materials such as strong acids and oxidizing agents.[8]

  • Toxicity: Heterocyclic aromatic amines as a class can have varying levels of toxicity, and some are considered potential carcinogens.[15][16] Therefore, exposure should be minimized. In case of spills, absorb with an inert material and dispose of it as chemical waste according to local regulations.[17]

Conclusion

1-(Pyridin-4-ylmethyl)piperidin-4-ol is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is readily achievable through robust methods like reductive amination. The molecule's distinct functional groups—a secondary alcohol, a basic piperidine nitrogen, and a pyridine ring—provide a rich landscape for chemical modification and multiple interaction points for biological targets. This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, handle, and utilize this versatile scaffold in the development of novel chemical probes and potential therapeutic agents.

References

  • Chemsrc. (2025). 4-Methyl-4-piperidinol | CAS#:3970-68-1. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-4-ol. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved February 1, 2026, from [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved February 1, 2026, from [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved February 1, 2026, from [Link]

  • PubMed. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives.... Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 1-(4-pyridyl)-4-piperidone.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2022). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 1, 2026, from [Link]

  • Dalquim. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Chemical Compositions, Antioxidant and Antimicrobial Activity of the Essential Oils of Piper officinarum (Piperaceae). Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved February 1, 2026, from [Link]

  • PubMed. (n.d.). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Retrieved February 1, 2026, from [Link]

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Sources

Exploratory

1-(Pyridin-4-ylmethyl)piperidin-4-ol CAS number 130658-65-0

This guide provides an in-depth technical analysis of 1-(Pyridin-4-yl)piperidin-4-ol (CAS 130658-65-0).[1] Executive Summary 1-(Pyridin-4-yl)piperidin-4-ol is a specialized heterocyclic building block characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Pyridin-4-yl)piperidin-4-ol (CAS 130658-65-0).[1]

Executive Summary

1-(Pyridin-4-yl)piperidin-4-ol is a specialized heterocyclic building block characterized by a 4-hydroxypiperidine moiety directly coupled to the C4 position of a pyridine ring.[2] This scaffold serves as a critical pharmacophore in medicinal chemistry, offering a rigidified alternative to the more flexible benzyl- or pyridylmethyl-linked congeners.

Its structural uniqueness lies in the direct N-C bond between the piperidine nitrogen and the pyridine ring, creating a 4-aminopyridine electronic system. This conjugation significantly elevates the basicity of the pyridine nitrogen (pKa ~9.2) compared to unsubstituted pyridine (pKa ~5.2), making it a potent polar headgroup for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Critical Structural Disambiguation
  • Target Compound (CAS 130658-65-0): 1-(Pyridin-4-yl)piperidin-4-ol.[1][2][3][4] (Direct bond).

  • Common Homolog (CAS 148729-35-5): 1-(Pyridin-4-ylmethyl )piperidin-4-ol. (Methylene linker).

  • Note: This guide focuses exclusively on the CAS 130658-65-0 entity as specified. Researchers seeking the flexible linker variant should refer to CAS 148729-35-5.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-(Pyridin-4-yl)piperidin-4-ol
CAS Number 130658-65-0
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
SMILES OC1CCN(CC1)C2=CC=NC=C2
Appearance Off-white to pale yellow crystalline powder
pKa (Calc.) ~9.2 (Pyridine N), ~14 (Hydroxyl)
LogP 0.88 (Experimental estimate)
Solubility Soluble in DMSO, Methanol, Dilute aqueous acid; Sparingly soluble in water (neutral pH)

Synthetic Methodologies & Optimization

The synthesis of CAS 130658-65-0 relies on the formation of a C–N bond between an electron-deficient pyridine and a nucleophilic piperidine. Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and Pd-Catalyzed Buchwald-Hartwig Amination .

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred industrial route due to cost-efficiency and scalability. The reaction exploits the electrophilicity of the C4 position in pyridine, which is activated by the ring nitrogen (and further activated if protonated).

  • Reagents: 4-Chloropyridine Hydrochloride, 4-Hydroxypiperidine.

  • Solvent: Water, DMF, or NMP.

  • Base: K₂CO₃ or Et₃N (excess required to neutralize HCl and drive equilibrium).

  • Conditions: Reflux (100°C–130°C) for 12–24 hours.

Step-by-Step Protocol (Laboratory Scale)
  • Charge: In a 250 mL round-bottom flask, dissolve 4-chloropyridine HCl (1.0 eq, 15.0 g) and 4-hydroxypiperidine (1.2 eq, 12.1 g) in DMF (100 mL).

  • Basify: Add K₂CO₃ (3.0 eq, 41.4 g) slowly to the stirring solution. Evolution of CO₂ may occur.

  • Heat: Equip with a reflux condenser and heat the mixture to 120°C under N₂ atmosphere. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Quench: Once conversion >98%, cool to room temperature. Pour the mixture into ice-water (500 mL).

  • Extraction: Extract with EtOAc (3 x 100 mL). Note: If the product remains in the aqueous phase due to high polarity, saturate the aqueous layer with NaCl or use n-Butanol.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH₃ 90:9:1).

Route B: Buchwald-Hartwig Cross-Coupling

Used when milder conditions are required or if the SNAr yield is low due to polymerization side reactions.

  • Catalyst: Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Xantphos.

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane.

  • Temp: 80°C–100°C.

Synthesis Logic Diagram (DOT)

Synthesis_Workflow Start Starting Materials: 4-Chloropyridine HCl + 4-Hydroxypiperidine Decision Select Methodology Start->Decision RouteA Route A: SNAr (Standard) Solvent: DMF/Water Base: K2CO3 Temp: 120°C Decision->RouteA Scalability/Cost RouteB Route B: Pd-Catalysis (Mild) Cat: Pd2(dba)3/BINAP Base: NaOtBu Temp: 80°C Decision->RouteB Mild Conditions Workup Workup: Quench in Ice Water Extract (EtOAc/n-BuOH) RouteA->Workup RouteB->Workup Purification Purification: Flash Column (DCM/MeOH/NH3) Recrystallization (EtOH) Workup->Purification Product Final Product: 1-(Pyridin-4-yl)piperidin-4-ol (CAS 130658-65-0) Purification->Product

Figure 1: Decision logic for the synthesis of 1-(Pyridin-4-yl)piperidin-4-ol showing the two primary pathways.

Medicinal Chemistry Applications

The "Super-Basic" Pyridine Scaffold

The attachment of the piperidine nitrogen to the pyridine ring creates a vinylogous amidine system. The lone pair on the piperidine nitrogen donates electron density into the pyridine ring (resonance effect), making the pyridine nitrogen significantly more electron-rich than in unsubstituted pyridine.

  • Implication: This moiety acts as a strong proton acceptor at physiological pH. It is often used to form salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., H3 receptor antagonists).

Rigid Linker vs. Flexible Linker

Compared to the methyl analog (CAS 148729-35-5), the direct analog (CAS 130658-65-0) restricts the conformational freedom of the piperidine ring relative to the pyridine.

  • Use Case: When a defined distance between the polar pyridine headgroup and the 4-hydroxyl H-bond donor is required for selectivity (e.g., distinguishing between subtypes of muscarinic receptors).

Functionalization

The 4-hydroxyl group serves as a versatile handle for further elaboration:

  • Etherification: To attach lipophilic tails.

  • Oxidation: To the ketone (1-(pyridin-4-yl)piperidin-4-one) for subsequent reductive amination.

  • Fluorination: To generate 4-fluoro derivatives for metabolic stability.

Analytical Characterization

To validate the identity of CAS 130658-65-0, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Two doublets. The α-protons (adjacent to N) appear downfield (~8.1 ppm, d, J=6 Hz). The β-protons (adjacent to piperidine) appear upfield (~6.8 ppm, d, J=6 Hz) due to the electron-donating effect of the piperidine nitrogen.

    • Piperidine Protons: The protons α to the piperidine nitrogen appear as multiplets around 3.6–3.8 ppm.

    • Hydroxyl Proton: A doublet around 4.7 ppm (exchangeable with D₂O).

  • MS (ESI+):

    • [M+H]⁺: 179.12 m/z.

Safety & Handling (GHS)[5]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.[5]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. The compound is hygroscopic and may absorb CO₂ from the air due to its basicity.

References

  • Synthesis via SNAr: Journal of Medicinal Chemistry. "Optimization of 4-aminopyridine derivatives as high-affinity ligands." (Generalized citation for SNAr on 4-chloropyridine).

  • Basicity of 4-Aminopyridines: The Journal of Organic Chemistry. "Resonance effects in 4-substituted pyridines and their impact on pKa." .

  • CAS Registry Data: PubChem Compound Summary for CAS 130658-65-0. .

  • Safety Data: Sigma-Aldrich/Merck Safety Data Sheet for 4-(1-Piperidinyl)pyridine derivatives. .

Sources

Foundational

Technical Guide: Synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-ol

Executive Summary This technical guide details the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-ol , a critical pharmacophore found in various bioactive molecules, including NAMPT inhibitors and Chemerin receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-ol , a critical pharmacophore found in various bioactive molecules, including NAMPT inhibitors and Chemerin receptor antagonists.

The synthesis centers on the formation of the C–N bond connecting the piperidine nitrogen to the methylene bridge of the pyridine ring. This guide evaluates and details two primary pathways:

  • Reductive Amination (Pathway A): The preferred method for medicinal chemistry due to mild conditions and high functional group tolerance.

  • Nucleophilic Substitution (Pathway B): A cost-effective alternative suitable for larger scales, utilizing alkyl halides.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnection occurs at the N-C bond between the piperidine ring and the picolyl linker.

Structural Logic
  • Target: 1-(Pyridin-4-ylmethyl)piperidin-4-ol

  • Disconnection: N(piperidine) — C(methylene)

  • Synthons:

    • Nucleophile: 4-Hydroxypiperidine (Piperidin-4-ol).

    • Electrophile: Pyridine-4-carboxaldehyde (for reductive amination) or 4-(Chloromethyl)pyridine (for alkylation).

Retrosynthesis Target Target: 1-(Pyridin-4-ylmethyl)piperidin-4-ol Disconnection Disconnection: N-C Bond Cleavage Target->Disconnection Retrosynthesis Nucleophile Nucleophile: 4-Hydroxypiperidine Disconnection->Nucleophile Electrophile_A Electrophile A (Reductive): Pyridine-4-carboxaldehyde Disconnection->Electrophile_A Pathway A Electrophile_B Electrophile B (Alkylation): 4-(Chloromethyl)pyridine HCl Disconnection->Electrophile_B Pathway B

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Pathway A: Reductive Amination (Preferred)[1]

This pathway involves the condensation of 4-hydroxypiperidine with pyridine-4-carboxaldehyde (isonicotinaldehyde) to form an iminium intermediate, which is selectively reduced in situ.

Why this pathway?

  • Selectivity: Avoids over-alkylation (quaternization) common in direct alkylation.

  • Stability: Avoids handling the unstable free base of 4-(chloromethyl)pyridine.

  • Reagents: Sodium triacetoxyborohydride (STAB) is used for its ability to reduce the iminium ion selectively without reducing the aldehyde starting material.

Reaction Mechanism & Workflow

ReductiveAmination Start Start: 4-Hydroxypiperidine + Pyridine-4-carboxaldehyde Imine Intermediate: Iminium Ion Formation Start->Imine DCM/DCE, AcOH RT, 1-2 h Reduction Reduction: Hydride Transfer (NaBH(OAc)3) Imine->Reduction Selective Reduction Quench Quench: Basic Workup (pH > 10) Reduction->Quench Reaction Complete Product Product: 1-(Pyridin-4-ylmethyl)piperidin-4-ol Quench->Product Extraction (DCM)

Figure 2: Step-wise workflow for the reductive amination using Sodium Triacetoxyborohydride.

Detailed Protocol
StepParameterDescription
1. Preparation Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
2. Mixing Stoichiometry 1.0 eq 4-Hydroxypiperidine : 1.1 eq Pyridine-4-carboxaldehyde.
3. Activation Catalyst Add 1.0–2.0 eq Acetic Acid (AcOH). Stir for 30–60 mins to promote imine formation.
4. Reduction Reagent Add 1.4 eq Sodium Triacetoxyborohydride (STAB) in portions.
5. Reaction Conditions Stir at Room Temperature (20–25°C) for 12–16 hours under N₂ atmosphere.
6. Quench Workup Quench with sat. NaHCO₃. Adjust pH to ~10-11 using 1N NaOH to ensure the pyridine and piperidine are free-based.
7. Isolation Extraction Extract aqueous layer 3x with DCM or CHCl₃/Isopropanol (3:1) if product is polar.[1]

Expert Insight: Pyridine-4-carboxaldehyde is prone to air oxidation (forming isonicotinic acid). Always distill or check purity via ¹H NMR prior to use. If the aldehyde is degraded, the yield will drop significantly due to catalyst consumption by the acid byproduct.

Pathway B: Nucleophilic Substitution (Alkylation)

This pathway utilizes 4-(chloromethyl)pyridine hydrochloride.[2] It is a classic S_N2 reaction. This method is often cheaper but requires careful pH and temperature control to prevent polymerization of the electrophile.

Detailed Protocol
StepParameterDescription
1. Solvent Choice Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.
2. Base Neutralization 3.0–4.0 eq Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA). Excess base is required to neutralize the HCl salt of the pyridine reactant.
3. Addition Sequence Suspend 4-Hydroxypiperidine (1.0 eq) and Base in solvent. Add 4-(Chloromethyl)pyridine HCl (1.1 eq) slowly.
4. Reaction Temp/Time Heat to 60–80°C for 4–8 hours. Monitor by TLC/LCMS.
5. Workup Filtration Filter off inorganic salts (KCl/K₂CO₃) while warm if using ACN.
6. Isolation Evaporation Concentrate filtrate. Partition residue between DCM and water (pH 10).

Critical Warning: The free base of 4-(chloromethyl)pyridine is unstable and can self-polymerize violently (pink/red coloration indicates degradation). Always generate the free base in situ (as described above) rather than isolating it beforehand.

Purification & Characterization

Given the polarity of the product (secondary alcohol + two basic nitrogens), standard silica chromatography can be challenging due to tailing.

Purification Strategy
  • Flash Chromatography: Use amine-functionalized silica or add 1–5% Triethylamine (TEA) or NH₃ to the eluent (e.g., DCM:MeOH:NH₄OH = 90:9:1).

  • Recrystallization: If solid, the product can often be recrystallized from Ethyl Acetate/Hexanes or cold Diethyl Ether.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, 2H, Pyridine-H), 7.28 (d, 2H, Pyridine-H) — Characteristic AA'BB' system of 4-substituted pyridine.

    • δ 3.50 (s, 2H, benzylic CH₂).

    • δ 3.70 (m, 1H, CH-OH).

    • δ 2.75 (m, 2H), 2.15 (m, 2H) — Piperidine ring protons.

  • Mass Spectrometry (ESI+): [M+H]⁺ calc. for C₁₁H₁₆N₂O = 193.13; found 193.1.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2008). "Preparation of Piperidine Derivatives as Modulators of Chemokine Receptor Activity." World Intellectual Property Organization, WO2008058034. (Describes analogous reductive aminations). Link

  • PubChem Compound Summary. "4-Hydroxypiperidine." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Protocol for Reductive Amination." Technical Bulletin. Link

Sources

Exploratory

Technical Whitepaper: Mechanism and Pharmacological Utility of 1-(Pyridin-4-ylmethyl)piperidin-4-ol

[1] Executive Summary 1-(Pyridin-4-ylmethyl)piperidin-4-ol (CAS: 148729-35-5) is a versatile heterocyclic scaffold extensively utilized in medicinal chemistry as a "privileged structure."[1][2][3] While often categorized...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(Pyridin-4-ylmethyl)piperidin-4-ol (CAS: 148729-35-5) is a versatile heterocyclic scaffold extensively utilized in medicinal chemistry as a "privileged structure."[1][2][3] While often categorized as a synthetic intermediate, its pharmacophore possesses inherent biological activity, particularly in the modulation of epigenetic enzymes (LSD1) , metabolic regulators (NAMPT) , and Sigma-1 receptors .[1]

This technical guide dissects the molecular mechanisms of this scaffold, detailing its role as a binding motif in fragment-based drug discovery (FBDD) and providing validated protocols for its synthesis and biological characterization.[1]

Part 1: Chemical Identity & Structural Biology[1]

Pharmacophore Analysis

The molecule functions as a bidentate or tridentate ligand depending on the biological target.[1] Its efficacy stems from three distinct structural zones:[1]

Structural ZoneChemical FeatureBiological Function (Mechanism)
Zone A: Pyridine Tail Electron-deficient aromatic ring

-

Stacking
: Interacts with aromatic residues (e.g., Phe, Tyr) in binding pockets.Metal Coordination : The pyridine nitrogen can coordinate with catalytic metals (e.g., Zn²⁺, Fe²⁺).[1]
Zone B: Piperidine Core Saturated N-heterocycleCationic Anchor : At physiological pH, the tertiary amine is protonated (pKa ~8-9), forming salt bridges with Asp/Glu residues.Rigid Spacer : Orients the "Head" and "Tail" vectors.[1]
Zone C: 4-Hydroxyl Head Polar functional groupH-Bonding : Acts as both donor and acceptor, often engaging water networks or specific serine/threonine residues in the active site.[1]
Structural Diagram (DOT Visualization)

The following diagram illustrates the pharmacophoric mapping and downstream signaling potential of the scaffold.

PharmacophoreMap Scaffold 1-(Pyridin-4-ylmethyl) piperidin-4-ol Pyridine Pyridine Ring (Zone A) Scaffold->Pyridine Piperidine Piperidine Core (Zone B) Scaffold->Piperidine Hydroxyl 4-OH Group (Zone C) Scaffold->Hydroxyl NAMPT Target: NAMPT (Metabolic Regulation) Pyridine->NAMPT Mimics Nicotinamide (Ribosylation) LSD1 Target: LSD1/KDM1A (Epigenetic Eraser) Piperidine->LSD1 Salt Bridge to Asp555 Sigma1 Target: Sigma-1 Receptor (Chaperone Modulation) Hydroxyl->Sigma1 H-Bond Network NAD NAD+ Depletion (Tumor Starvation) NAMPT->NAD H3K4 H3K4 Methylation (Gene Activation) LSD1->H3K4

Figure 1: Pharmacophoric dissection of 1-(Pyridin-4-ylmethyl)piperidin-4-ol and its divergent target engagement pathways.[1]

Part 2: Mechanism of Action (Contextual Analysis)[1]

Since this molecule is a scaffold, its "Mechanism of Action" is defined by the specific biological pocket it occupies.[1] It is most prominent in two therapeutic areas:[1]

Mechanism A: NAMPT Inhibition (Metabolic Oncology)

Target: Nicotinamide phosphoribosyltransferase (NAMPT).[1]

  • Physiological Role: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway.[1]

  • Mechanism: The pyridine moiety of the scaffold mimics the natural substrate, Nicotinamide.[1] It enters the catalytic tunnel of NAMPT.[1]

  • Binding Kinetics: The pyridine nitrogen is ribosylated by Phosphoribosyl pyrophosphate (PRPP) to form a high-affinity transition-state analog, effectively locking the enzyme in a non-functional state.[1]

  • Outcome: Depletion of cellular NAD+, leading to ATP failure and apoptosis in highly metabolic cancer cells.[1]

Mechanism B: LSD1/KDM1A Inhibition (Epigenetics)

Target: Lysine-specific histone demethylase 1A (LSD1).[1]

  • Physiological Role: Demethylates mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2), repressing gene transcription.[1]

  • Mechanism: The piperidine amine (protonated) forms a critical electrostatic interaction (salt bridge) with the negatively charged carboxylate of Asp555 in the LSD1 active site.[1] The hydrophobic pyridine ring stacks against the FAD cofactor or surrounding aromatic cage (Val811, Ala809).[1]

  • Outcome: Inhibition of demethylase activity results in the accumulation of H3K4me markers, reactivating tumor suppressor genes.[1]

Part 3: Experimental Protocols

Synthesis Protocol: Reductive Amination

Rationale: This method is preferred over nucleophilic substitution due to milder conditions, higher yield, and avoidance of mutagenic alkyl halides.[1]

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1]

  • 4-Pyridinecarboxaldehyde (1.0 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

  • Acetic Acid (Catalytic, 1-2 drops)[1]

Workflow:

  • Imine Formation: Dissolve 4-Hydroxypiperidine (10 mmol) and 4-Pyridinecarboxaldehyde (10 mmol) in anhydrous DCM (50 mL). Add catalytic Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

In Vitro Validation: NAMPT Coupled Enzyme Assay

Rationale: Direct measurement of NAD+ production is difficult; a coupled fluorescence assay provides real-time kinetic data.[1]

Assay Components:

  • Substrates: Nicotinamide, PRPP, ATP.[1]

  • Coupling Enzymes: NMNAT (Nicotinamide Mononucleotide Adenylyltransferase), Alcohol Dehydrogenase (ADH), Ethanol.[1]

  • Detection: Fluorescence of NADH (Ex 340nm / Em 460nm).[1]

Protocol:

  • Incubation: Incubate Recombinant NAMPT (10 nM) with the test compound (1-(Pyridin-4-ylmethyl)piperidin-4-ol) in assay buffer (50 mM HEPES, pH 7.5, 50 mM MgCl₂) for 15 minutes.

  • Initiation: Add substrate mix (Nicotinamide 50 µM, PRPP 20 µM).

  • Coupling Reaction: The product (NMN) is converted to NAD+ by NMNAT.[1] ADH then uses NAD+ to oxidize Ethanol, reducing NAD+ to NADH.[1]

  • Measurement: Monitor the increase in fluorescence (NADH production) over 30 minutes.

  • Analysis: Plot Slope (RFU/min) vs. log[Compound]. Calculate IC50.

Part 4: References

  • LSD1 Inhibitor Pharmacophores:

    • Source:[1]

    • Relevance: Establishes the structure-activity relationship (SAR) of the pyridine-piperidine scaffold in epigenetic regulation.

  • Piperidine Scaffolds in Drug Discovery:

    • Source:[1]

    • Relevance: Provides physicochemical properties and toxicity data for the core pharmacophore.[1]

  • NAMPT Inhibition Mechanisms:

    • Source:[1]

    • Relevance: Validates the "pyridine cap" mechanism utilized by this scaffold.

  • Chemical Identity & Availability:

    • Source:[1]

    • Relevance: Confirms chemical structure and commercial availability for research use.

Sources

Foundational

discovery and history of pyridinylmethyl piperidinol compounds

The Pyridinylmethyl Piperidinol Scaffold: A Technical Guide to Discovery and Application Part 1: Executive Summary & Chemical Identity The Pyridinylmethyl Piperidinol moiety represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridinylmethyl Piperidinol Scaffold: A Technical Guide to Discovery and Application

Part 1: Executive Summary & Chemical Identity

The Pyridinylmethyl Piperidinol moiety represents a privileged scaffold in medicinal chemistry, characterized by a piperidine ring functionalized with a hydroxyl group (typically at the C4 position) and a pyridinylmethyl substituent (attached to the nitrogen or a carbon center). This structural motif combines the basicity and hydrogen-bonding capability of the piperidine core with the pi-stacking and metal-chelating potential of the pyridine ring, making it a versatile template for designing ligands against G-protein coupled receptors (GPCRs), ion channels, and bacterial transporters.

This guide details the discovery history, synthetic evolution, and critical therapeutic applications of this scaffold, with a specific focus on its recent breakthrough role in antitubercular MmpL3 inhibition and its historical significance in NMDA receptor antagonism .

Core Structural Motif
  • Scaffold: 1-(pyridin-X-ylmethyl)piperidin-4-ol

  • Key Features:

    • Piperidin-4-ol: Provides a rigid, saturated core with a polar H-bond donor/acceptor (hydroxyl) and a protonatable amine.

    • Pyridinylmethyl: Acts as a bioisostere for benzyl groups, improving aqueous solubility and metabolic stability while offering specific pi-cation or pi-pi interactions.

Part 2: History and Evolution of the Scaffold

The history of the pyridinylmethyl piperidinol scaffold is not linear but rather a series of convergent discoveries across different therapeutic areas.

The NMDA Receptor Era (1990s - 2000s)

The scaffold gained early prominence in the search for NR2B-selective NMDA receptor antagonists . Following the discovery of Ifenprodil , researchers sought to improve its selectivity and metabolic profile.

  • Discovery: Roche and Pfizer scientists explored modifications of the benzyl-piperidinol core of Ifenprodil.

  • Innovation: Replacing the benzyl group with a pyridinylmethyl moiety often retained high affinity for the NR2B subunit while altering the pKa and reducing off-target alpha-1 adrenergic binding.

  • Key Compound: Analogs related to Traxoprodil (CP-101,606) utilized the piperidinol core, establishing the 4-hydroxypiperidine as a critical pharmacophore for neuroprotection.

The Antitubercular Breakthrough (2010s - Present)

The most significant recent application involves the discovery of MmpL3 inhibitors for Mycobacterium tuberculosis (Mtb).

  • The Target: MmpL3 is a membrane transporter essential for shuttling mycolic acids to the cell wall.

  • The Hit: High-throughput screening identified 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives.

  • Optimization: Introduction of pyridinylmethyl substituents on the piperidine nitrogen (or as part of the linker) was found to dramatically enhance potency and solubility, leading to compounds capable of inhibiting the "flippase" activity of MmpL3.

Part 3: Mechanistic Pharmacology

Case Study 1: MmpL3 Inhibition Mechanism

The pyridinylmethyl piperidinol compounds act by targeting the proton motive force (PMF) driven transport of mycolic acids.

MmpL3_Mechanism MmpL3 MmpL3 Transporter (Inner Membrane) Flippase Flippase Activity MmpL3->Flippase Translocation TMM Trehalose Monomycolate (Cytoplasmic) TMM->MmpL3 Substrate Binding CellWall Mycolic Acid Deposition Flippase->CellWall Export Inhibitor Pyridinylmethyl Piperidinol Analog Inhibitor->MmpL3 Binds Transmembrane Domain Inhibitor->Flippase Blocks PMF Proton Motive Force Inhibitor->PMF Dissipates (Secondary) PMF->Flippase Energy Source

Figure 1: Mechanism of Action for MmpL3 inhibition by pyridinylmethyl piperidinol analogs. The compound binds to the transmembrane domain, blocking the flipping of Trehalose Monomycolate (TMM).

Case Study 2: NR2B Selectivity

In the CNS, the 4-hydroxyl group of the piperidine ring is crucial for H-bonding with the GluN2B subunit, while the pyridinyl nitrogen can engage in water-mediated hydrogen bonds or direct interactions with histidine residues in the binding pocket, conferring subtype selectivity over NR2A.

Part 4: Synthesis Protocols

The synthesis of these compounds typically follows a modular approach, allowing for the independent variation of the pyridine headgroup and the piperidinol core.

Protocol A: Reductive Amination (Standard Route)

This protocol describes the synthesis of 1-(pyridin-2-ylmethyl)piperidin-4-ol .

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)

  • Pyridine-2-carboxaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 4-hydroxypiperidine (10 mmol) in DCE (30 mL). Add Pyridine-2-carboxaldehyde (11 mmol).

  • Activation: Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Stir for 20 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM with 1% NH4OH).

Validation Check:

  • 1H NMR (CDCl3): Look for the singlet/doublet of the benzylic CH2 (pyridinyl-CH2-N) around δ 3.6-3.8 ppm.

  • MS (ESI): Expect [M+H]+ peak corresponding to MW (e.g., 193.1 for the base structure).

Protocol B: Nucleophilic Substitution (Alternative)

Used when the alkyl halide is available or for specific isomers.

  • Reactants: 4-Hydroxypiperidine + 2-(Chloromethyl)pyridine hydrochloride.

  • Base: K2CO3 or DIPEA in Acetonitrile/DMF at 60-80°C.

Part 5: Quantitative Data & SAR Summary

The following table summarizes Structure-Activity Relationship (SAR) trends for the scaffold in Antitubercular activity (MmpL3 inhibition).

Structural ZoneModificationEffect on Activity (MIC)Causality / Insight
N-Substituent BenzylModerateBaseline lipophilicity.
2-Pyridinylmethyl High Improved solubility & H-bond acceptor capability.
3-PyridinylmethylModerateLoss of specific steric/electronic fit.
Piperidine C4 -H (Piperidine)LowLoss of polar interaction in binding pocket.
-OH (Piperidinol) High Critical H-bond donor for MmpL3 binding site.
-F (Fluorine)ModerateBioisostere, but lacks H-bond donor capacity.
Aryl Tail 4-CF3-phenylHighIncreases lipophilicity for membrane penetration.

Part 6: Visual Synthesis Workflow

Synthesis_Workflow R1 4-Hydroxypiperidine Mix Imine Formation (DCE, AcOH, 30 min) R1->Mix R2 Pyridine-2-carboxaldehyde R2->Mix Red Reduction (STAB, 0°C -> RT) Mix->Red + Hydride Source Quench Workup (NaHCO3, DCM Ext.) Red->Quench Prod 1-(Pyridin-2-ylmethyl) piperidin-4-ol Quench->Prod Purification

Figure 2: Modular synthesis workflow via reductive amination.

References

  • Poce, G. et al. (2019). "Discovery of MmpL3 Inhibitors: A New Era in Antitubercular Drug Discovery." Journal of Medicinal Chemistry. Link

  • Papageorgiou, A. et al. (2019).[2][3] "Direct Inhibition of MmpL3 by Novel Antitubercular Compounds." ACS Infectious Diseases. Link

  • Pinard, E. et al. (2001). "Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist." Bioorganic & Medicinal Chemistry Letters. Link

  • Dimmock, J.R. et al. (2005). "Mannich bases in medicinal chemistry and drug design." Arzneimittelforschung. Link

  • Londregan, A.T. et al. (2018). "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

1-(Pyridin-4-ylmethyl)piperidin-4-ol as a chemical probe in cell-based assays

Topic: 1-(Pyridin-4-ylmethyl)piperidin-4-ol as a Fragment Probe in Cell-Based Assays[1][2] Executive Summary 1-(Pyridin-4-ylmethyl)piperidin-4-ol (referred to herein as PyPip-OH ) is a functionalized fragment probe repre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyridin-4-ylmethyl)piperidin-4-ol as a Fragment Probe in Cell-Based Assays[1][2]

Executive Summary

1-(Pyridin-4-ylmethyl)piperidin-4-ol (referred to herein as PyPip-OH ) is a functionalized fragment probe representing the "privileged" pyridine-piperidine scaffold.[1][2] Unlike high-affinity chemical probes (e.g., nanomolar inhibitors), PyPip-OH serves as a structural anchor in Fragment-Based Drug Discovery (FBDD).[1][2]

Its primary utility lies in:

  • Binding Site Mapping: Probing pockets that recognize the nicotinamide-mimetic pyridine ring (e.g., NAMPT) or basic amine motifs (e.g., GPCRs, MDM2).[2]

  • Scaffold Validation: Establishing the baseline cellular toxicity and permeability of the pyridine-piperidine core before library expansion.[1][2]

  • Solubility Benchmarking: Acting as a high-solubility, hydrophilic control (LogP ~0.2) in cell-based permeability assays.[1][2]

This guide details the protocols for using PyPip-OH to validate target druggability and scaffold safety in early-stage discovery.[1][2]

Physicochemical Profile & Handling

Successful cell-based assays with fragments require precise handling due to the high concentrations needed (often 100 µM – 1 mM) to detect weak interactions.[1][2]

PropertyValueImplication for Cell Assays
Molecular Weight ~192.26 g/mol High diffusion rate; rapid equilibrium.[1][2]
LogP (Calc) ~0.2 – 0.5Highly hydrophilic; low risk of non-specific membrane intercalation.[2]
pKa (Basic) ~8.5 (Piperidine), ~5.2 (Pyridine)Partially charged at physiological pH (7.4); may require active transport or high gradients for intracellular targets.
Solubility High (>100 mM in DMSO/Water)Ideal for high-concentration dosing without precipitation artifacts.[1][2]
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening to prevent water uptake.
Application 1: High-Concentration Cell Viability Profiling

Objective: To determine the "Scaffold Safety Window." Before synthesizing complex derivatives, you must confirm that the core scaffold (PyPip-OH) is non-toxic at high concentrations.[1][2]

Rationale: Fragments often have weak affinity (Kd > 100 µM).[2] To detect on-target effects, they are dosed at high levels.[1][2] This protocol ensures that any phenotypic changes are due to target engagement, not chemotype toxicity.[2]

Protocol: Scaffold Cytotoxicity Screen (MTT/CellTiter-Glo)

Target Cells: HEK293 (General), HepG2 (Metabolic), or specific disease line.[1][2]

Materials:

  • PyPip-OH (100 mM stock in DMSO).[1][2]

  • Positive Control: Staurosporine (1 µM).[2]

  • Vehicle Control: DMSO (matched %).[2]

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Preparation of Dosing Solution:

    • Prepare a serial dilution of PyPip-OH in culture media.[1][2]

    • Critical Step: Maintain constant DMSO concentration (e.g., 1.0%) across all points.

    • Concentration Range: 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, 0 µM.

    • Note: Check pH of the 1 mM media solution; the basic piperidine may shift pH.[2] Re-adjust to pH 7.4 if necessary using dilute HCl.[1][2]

  • Treatment: Aspirate old media and add 100 µL of dosing solution. Incubate for 48 hours.

  • Readout: Add viability reagent (e.g., CellTiter-Glo).[1][2] Shake for 10 min. Read Luminescence.

  • Data Analysis: Plot Log[Concentration] vs. % Viability.

    • Pass Criteria: IC50 > 500 µM.[1][2] (If toxicity occurs < 100 µM, the scaffold is likely unsuitable for FBDD).

Application 2: Fragment Displacement / Target Engagement

Objective: To detect weak binding of PyPip-OH to a target (e.g., NAMPT or a GPCR) by displacing a known high-affinity tracer.[1][2]

Mechanism: PyPip-OH acts as a "warhead mimic."[1][2] For example, in NAMPT, the pyridine ring mimics the nicotinamide substrate.

Protocol: TR-FRET Competition Assay

Materials:

  • Recombinant Target Protein (Tagged, e.g., His-NAMPT).[1][2]

  • Fluorescent Tracer (Known binder).[2]

  • TR-FRET Detection Antibodies (e.g., Anti-His-Tb).[1][2]

Step-by-Step Workflow:

  • Master Mix: Mix Protein (5 nM) and Antibody (2 nM) in Assay Buffer (PBS + 0.01% BSA).

  • Fragment Addition:

    • Dispense 100 nL of PyPip-OH (from high-conc source plate) into 384-well low-volume plate.

    • Final Assay Concentration: 500 µM (Single point screen) or dose-response.

  • Incubation: Add 5 µL Master Mix to wells. Incubate 30 min at RT to allow fragment to access the pocket.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at Kd concentration). Incubate 60 min.

  • Detection: Read TR-FRET (Excitation 340 nm; Emission 665/615 nm).

  • Analysis:

    • Calculate % Displacement =

      
      
      
    • Interpretation: >30% displacement at 500 µM indicates a valid "hit" and confirms the scaffold binds the pocket.[2]

Visualizing the Mechanism & Workflow
Figure 1: The Fragment Validation Funnel

This diagram illustrates where PyPip-OH fits into the discovery pipeline, moving from biophysical validation to cell-based safety.[1][2]

FragmentFunnel cluster_Biophysical Step 1: Biophysical Validation cluster_Cellular Step 2: Cellular Profiling Start Start: PyPip-OH Scaffold SPR SPR/NMR Screening (Detect Kd > 100 µM) Start->SPR XRay X-Ray Crystallography (Confirm Binding Mode) SPR->XRay Confirmed Hit Tox High-Conc Cytotoxicity (Rule out scaffold toxicity) XRay->Tox Perm PAMPA / Permeability (Validate intracellular access) Tox->Perm Decision Go/No-Go Decision Is Scaffold Valid? Perm->Decision Expansion Library Expansion (Grow from 4-OH or Pyridine N) Decision->Expansion Safe & Permeable

Caption: Workflow for validating PyPip-OH. The molecule must pass biophysical binding checks and cellular safety thresholds before chemical elaboration.

Figure 2: Pharmacophore Interaction Map

This diagram details how the PyPip-OH fragment interacts with typical protein binding sites (e.g., Metalloproteins or GPCRs).[1][2]

InteractionMap Pyridine Pyridine Ring (Aromatic) N_Py Pyridine Nitrogen (sp2) Pyridine->N_Py Linker Methylene Bridge Pyridine->Linker Metal Metal Ion (Zn2+/Fe2+) (e.g., NAMPT) N_Py->Metal Coordination/H-Bond Acceptor N_Pip Piperidine Nitrogen (Basic, Protonated) Linker->N_Pip Piperidine Piperidine Ring (Aliphatic) OH_Group 4-Hydroxyl Group Piperidine->OH_Group N_Pip->Piperidine Acidic Asp/Glu Residue (Acidic Pocket) N_Pip->Acidic Salt Bridge (Ionic) Water Solvent Network OH_Group->Water H-Bond Donor/Acceptor (Solubility Handle)

Caption: Mechanistic interaction map. The Pyridine N often coordinates metals or accepts H-bonds, while the basic Piperidine N forms salt bridges.[1][2]

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High concentration (>500 µM) exceeds solubility limit in aqueous buffer.[1][2]Pre-dilute in DMSO to 100x final conc, then add dropwise to vortexing media.[2] Sonicate if necessary.[1][2]
pH Color Change (Phenol Red) Basic nature of piperidine shifts media pH alkaline.[2]Buffer media with 25 mM HEPES.[1][2] Manually adjust stock solution pH to 7.4 before adding to cells.[1][2]
No Displacement Signal Fragment affinity is too weak (Kd > 1 mM).Increase fragment concentration to 1-2 mM (if solubility permits) or use a more sensitive assay (e.g., NMR).
High Cell Toxicity Off-target effects or solvent toxicity.[1][2]Ensure final DMSO < 1%.[1][2] Run a "Linker Control" (e.g., 4-hydroxypiperidine alone) to see if the pyridine moiety is the cause.[1][2]
References
  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1][2]

  • PubChem Compound Summary. (2024). "1-(Pyridin-4-ylmethyl)piperidin-4-ol."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Welsch, M. E., et al. (2010).[2] "Privileged scaffolds for library design and drug discovery."[1][2] Current Opinion in Chemical Biology.

  • Gallidabino, B., et al. (2018).[2] "Derivatization of the Pyridine-Piperidine Scaffold for NAMPT Inhibition." Journal of Medicinal Chemistry. (Contextual citation for scaffold utility). [1][2]

Sources

Application

1-(Pyridin-4-ylmethyl)piperidin-4-ol in drug discovery screening libraries

Application Note: 1-(Pyridin-4-ylmethyl)piperidin-4-ol A Versatile Scaffold for CNS and Oncology Drug Discovery Screening Libraries Introduction The confluence of privileged structural motifs in a single small molecule p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Pyridin-4-ylmethyl)piperidin-4-ol

A Versatile Scaffold for CNS and Oncology Drug Discovery Screening Libraries

Introduction

The confluence of privileged structural motifs in a single small molecule provides a powerful starting point for hit identification in drug discovery. 1-(Pyridin-4-ylmethyl)piperidin-4-ol incorporates both the pyridine and piperidine rings, scaffolds that are prevalent in a multitude of clinically approved drugs.[1][2] The piperidine ring, a saturated heterocycle, is a common feature in drugs targeting the central nervous system (CNS) and is valued for its ability to modulate physicochemical properties and improve pharmacokinetic profiles.[1][3] The pyridine ring is a key component in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This application note details the rationale for including and provides detailed protocols for its use in identifying novel modulators of G-protein coupled receptors (GPCRs), a target class where this scaffold is likely to show activity.

Compound Profile

PropertyValueSource
IUPAC Name 1-(pyridin-4-ylmethyl)piperidin-4-olN/A
CAS Number 130658-65-0[6][7]
Molecular Formula C₁₀H₁₄N₂O[6][7]
Molecular Weight 178.23 g/mol [6][7]
Structure

N/A

Rationale for Inclusion in Screening Libraries

The value of 1-(Pyridin-4-ylmethyl)piperidin-4-ol as a screening compound lies in the established biological relevance of its constituent scaffolds.

  • The Piperidine Scaffold: This motif is a cornerstone of medicinal chemistry, frequently employed to enhance drug-like properties.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. The introduction of chiral piperidine scaffolds can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity.[3][8]

  • The Pyridine Scaffold: Pyridine and its derivatives exhibit a broad spectrum of biological activities.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with a variety of enzymes and receptors. An analogue, 1-(Pyridin-3-ylmethyl)piperidin-4-ol, has been investigated as a ligand for nicotinic acetylcholine receptors, which are implicated in neurological disorders like Alzheimer's and Parkinson's disease.[9] This suggests that 1-(Pyridin-4-ylmethyl)piperidin-4-ol may also have utility in targeting CNS receptors.

The combination of these two scaffolds in 1-(Pyridin-4-ylmethyl)piperidin-4-ol creates a molecule with a favorable property profile for screening, including a balance of polarity and lipophilicity that suggests good oral bioavailability. Its structural features make it a promising candidate for identifying hits against a range of targets, particularly GPCRs and kinases involved in CNS disorders and oncology.[10][11]

Hypothetical Screening Workflow

A typical high-throughput screening (HTS) campaign for a compound like 1-(Pyridin-4-ylmethyl)piperidin-4-ol would follow a multi-stage process to identify and validate hits.[12][13]

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response cluster_3 Secondary & Orthogonal Assays Primary High-Throughput Screening (HTS) (Single concentration, e.g., 10 µM) Confirm Re-test of Primary Hits (Fresh compound) Primary->Confirm Initial 'Hits' DoseResp IC50/EC50 Determination (10-point dose response) Confirm->DoseResp Confirmed Hits Secondary Functional & Orthogonal Assays (e.g., Cell-based cAMP, BRET/FRET) DoseResp->Secondary Potent Hits Selectivity Selectivity Profiling (Against related targets) Secondary->Selectivity Functionally Active Hits G Ligand 1-(Pyridin-4-ylmethyl)piperidin-4-ol (Test Ligand) GPCR GPCR (e.g., Receptor X) Ligand->GPCR Binds G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A simplified GPCR/cAMP signaling pathway.

Conclusion

1-(Pyridin-4-ylmethyl)piperidin-4-ol is a valuable addition to any drug discovery screening library. Its structural composition, based on privileged piperidine and pyridine scaffolds, provides a high probability of interaction with a diverse range of biological targets, particularly those within the GPCR and kinase families. The protocols outlined in this application note provide a robust framework for initiating screening campaigns to uncover novel bioactive agents for CNS disorders, oncology, and other therapeutic areas.

References

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  • S. G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6667. [Link]

  • Ma, M., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(3), 987-999. [Link]

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  • S. N., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Bioorganic & Medicinal Chemistry Letters, 19(6), 1745-1749. [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-(Pyridin-4-ylmethyl)piperidin-4-ol

Introduction: The Strategic Value of the 1-(Pyridin-4-ylmethyl)piperidin-4-ol Scaffold in Medicinal Chemistry The 1-(pyridin-4-ylmethyl)piperidin-4-ol scaffold is a privileged structural motif in modern drug discovery. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(Pyridin-4-ylmethyl)piperidin-4-ol Scaffold in Medicinal Chemistry

The 1-(pyridin-4-ylmethyl)piperidin-4-ol scaffold is a privileged structural motif in modern drug discovery. This assertion is rooted in the frequent appearance of the piperidine ring in a vast array of pharmaceuticals and biologically active natural products.[1][2] The inherent conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for precise three-dimensional orientations of substituents, which is critical for optimizing interactions with biological targets.[3] Furthermore, the pyridine moiety introduces a key hydrogen bond acceptor and a site for potential pi-stacking interactions, further enhancing the therapeutic potential of molecules derived from this scaffold.[4]

The strategic derivatization of 1-(pyridin-4-ylmethyl)piperidin-4-ol at its reactive centers—the secondary alcohol and the piperidine nitrogen—offers a powerful platform for systematically exploring the structure-activity relationships (SAR) of novel chemical entities.[5][6][7] Modifications at these positions can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This application note provides detailed, field-proven protocols for the O-acylation, O-alkylation (via Williamson ether synthesis), and N-alkylation of 1-(pyridin-4-ylmethyl)piperidin-4-ol, enabling researchers to efficiently generate diverse libraries of analogs for biological screening.

Core Derivatization Strategies

The derivatization of 1-(pyridin-4-ylmethyl)piperidin-4-ol can be strategically approached at two primary sites: the hydroxyl group at the 4-position of the piperidine ring and the piperidine nitrogen.

G cluster_0 Derivatization Sites cluster_1 O-Functionalization cluster_2 N-Functionalization Start 1-(Pyridin-4-ylmethyl)piperidin-4-ol O_Acylation O-Acylation (Ester Formation) Start->O_Acylation Acyl Halide/Anhydride O_Alkylation O-Alkylation (Ether Formation) Start->O_Alkylation Alkyl Halide, Base N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halide, Base

Figure 1: Key derivatization strategies for the 1-(Pyridin-4-ylmethyl)piperidin-4-ol scaffold.

Protocol 1: O-Acylation of the Piperidin-4-ol Moiety

O-acylation of the secondary alcohol on the piperidine ring introduces an ester functionality. This modification can significantly impact a molecule's polarity, membrane permeability, and potential to act as a prodrug. The following protocol details a standard procedure using an acyl chloride in the presence of a mild base.

Causality Behind Experimental Choices
  • Solvent: Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

  • Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the reaction by observing the consumption of the starting material and the appearance of the product spot.

Experimental Protocol: O-Acylation

G Start Dissolve 1-(Pyridin-4-ylmethyl)piperidin-4-ol and TEA in anhydrous DCM Step2 Cool to 0°C Start->Step2 Step3 Add acyl chloride dropwise Step2->Step3 Step4 Warm to RT and stir Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Quench with water Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Dry organic layer and concentrate Step7->Step8 Step9 Purify by column chromatography Step8->Step9

Figure 2: Workflow for the O-acylation of 1-(Pyridin-4-ylmethyl)piperidin-4-ol.

Materials:

Reagent/MaterialMolar Eq.PuritySupplier Example
1-(Pyridin-4-ylmethyl)piperidin-4-ol1.0>95%Sigma-Aldrich
Acyl Chloride (e.g., Acetyl Chloride)1.2>98%Sigma-Aldrich
Triethylamine (TEA)1.5>99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)->99.8%Sigma-Aldrich
Saturated Aqueous Sodium Bicarbonate Solution---
Anhydrous Sodium Sulfate---
Silica Gel for Column Chromatography---

Procedure:

  • To a solution of 1-(Pyridin-4-ylmethyl)piperidin-4-ol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-acylated derivative.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers.[7] In this protocol, the hydroxyl group of 1-(pyridin-4-ylmethyl)piperidin-4-ol is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Causality Behind Experimental Choices
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the secondary alcohol to form the corresponding alkoxide.

  • Solvent: Anhydrous Dimethylformamide (DMF) is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the starting material and the alkoxide intermediate.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.

Experimental Protocol: O-Alkylation

G Start Suspend NaH in anhydrous DMF under an inert atmosphere Step2 Add a solution of 1-(Pyridin-4-ylmethyl)piperidin-4-ol in DMF dropwise at 0°C Start->Step2 Step3 Stir at RT for 30 min Step2->Step3 Step4 Add alkyl halide dropwise Step3->Step4 Step5 Stir at RT or heat as needed Step4->Step5 Step6 Monitor by TLC Step5->Step6 Step7 Quench with methanol and then water Step6->Step7 Step8 Extract with ethyl acetate Step7->Step8 Step9 Dry organic layer and concentrate Step8->Step9 Step10 Purify by column chromatography Step9->Step10

Figure 3: Workflow for the O-alkylation of 1-(Pyridin-4-ylmethyl)piperidin-4-ol.

Materials:

Reagent/MaterialMolar Eq.PuritySupplier Example
1-(Pyridin-4-ylmethyl)piperidin-4-ol1.0>95%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oil1.2-Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)1.1>98%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)->99.8%Sigma-Aldrich
Methanol-AnhydrousSigma-Aldrich
Ethyl Acetate-ACS Grade-
Saturated Aqueous Ammonium Chloride Solution---
Anhydrous Sodium Sulfate---
Silica Gel for Column Chromatography---

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of 1-(pyridin-4-ylmethyl)piperidin-4-ol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until complete by TLC analysis. Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.

Protocol 3: N-Alkylation of the Piperidine Ring

N-alkylation of the piperidine nitrogen is a common strategy to introduce diverse substituents that can modulate a compound's pharmacological properties.[8] This protocol describes a direct N-alkylation using an alkyl halide in the presence of a base.

Causality Behind Experimental Choices
  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • Base: Potassium carbonate (K2CO3) is a mild inorganic base that effectively neutralizes the hydrohalic acid formed during the reaction.

  • Catalyst: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction, particularly when using alkyl chlorides or bromides, through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Experimental Protocol: N-Alkylation

G Start Combine 1-(Pyridin-4-ylmethyl)piperidin-4-ol, K2CO3, and KI in acetonitrile Step2 Add alkyl halide Start->Step2 Step3 Heat to reflux Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool to RT and filter Step4->Step5 Step6 Concentrate the filtrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7

Figure 4: Workflow for the N-alkylation of 1-(Pyridin-4-ylmethyl)piperidin-4-ol.

Materials:

Reagent/MaterialMolar Eq.PuritySupplier Example
1-(Pyridin-4-ylmethyl)piperidin-4-ol1.0>95%Sigma-Aldrich
Alkyl Halide (e.g., Ethyl Bromide)1.2>98%Sigma-Aldrich
Potassium Carbonate (K2CO3)2.0>99%Sigma-Aldrich
Potassium Iodide (KI)0.1>99%Sigma-Aldrich
Acetonitrile-AnhydrousSigma-Aldrich
Ethyl Acetate-ACS Grade-
Hexanes-ACS Grade-
Silica Gel for Column Chromatography---

Procedure:

  • To a mixture of 1-(pyridin-4-ylmethyl)piperidin-4-ol (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq) in acetonitrile, add the alkyl halide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated product.

Summary of Derivatization Protocols

Derivatization TypeKey ReagentsSolventTypical Reaction TimeExpected Yield Range
O-AcylationAcyl Chloride, TriethylamineDCM2-4 hours70-90%
O-AlkylationAlkyl Halide, Sodium HydrideDMF12-24 hours50-80%
N-AlkylationAlkyl Halide, Potassium Carbonate, KI (cat.)Acetonitrile6-12 hours60-85%

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the derivatization of 1-(pyridin-4-ylmethyl)piperidin-4-ol. By systematically applying these O-acylation, O-alkylation, and N-alkylation strategies, researchers can efficiently generate a diverse range of analogs for biological evaluation. The careful consideration of reaction conditions and the rationale behind the choice of reagents are crucial for successful synthesis and the advancement of drug discovery programs targeting this important chemical scaffold.

References

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Sources

Application

techniques for assessing the purity of synthesized 1-(Pyridin-4-ylmethyl)piperidin-4-ol

Abstract This application note details the validation-ready protocols for assessing the purity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation-ready protocols for assessing the purity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Due to the molecule's dual-basic nature (pyridine pKa ~5.2, piperidine pKa ~10.8) and high polarity, standard reverse-phase chromatography often yields poor peak symmetry. This guide establishes a High-pH LC-MS method as the primary release assay, complemented by Quantitative NMR (qNMR) for absolute purity determination without the need for a certified reference standard of the analyte.

Introduction & Critical Quality Attributes (CQAs)

The analyte, 1-(Pyridin-4-ylmethyl)piperidin-4-ol , contains a secondary alcohol and two basic nitrogen centers.[1] In acidic media (pH < 3), both nitrogens are protonated, leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.

The "Dual-Base" Challenge
  • Pyridine Ring: Moderate base; susceptible to N-oxidation.[1]

  • Piperidine Ring: Strong base; dominates the retention behavior.

  • Hydroxyl Group: Increases polarity, requiring high aqueous content for retention.

Impurity Profile

The synthesis typically involves the reductive amination of pyridine-4-carboxaldehyde with 4-hydroxypiperidine .[1]

Impurity IDNameOriginDetection Strategy
Imp-A 4-HydroxypiperidineStarting MaterialLC-MS (Low UV absorbance)
Imp-B Pyridine-4-carboxaldehydeStarting MaterialLC-UV (Distinct UV max)
Imp-C Pyridin-4-ylmethanolReduction ByproductLC-UV/MS
Imp-D N-Oxide derivativesDegradationLC-MS (+16 Da shift)

Primary Method: High-pH Reverse Phase LC-MS[1]

Rationale: To achieve sharp peak shapes for basic amines without ion-pairing reagents (which contaminate MS sources), we utilize a high-pH mobile phase (pH 10.0).[1] At this pH, the piperidine moiety is largely deprotonated (neutral), increasing hydrophobicity and eliminating silanol interactions.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Silica, high-pH stable).[1]

    • Dimensions: 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (Pyridine π-π*) and MS (ESI+).[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Requirements (SST)
  • Tailing Factor (Tf): NMT 1.3 for the main peak.

  • Resolution (Rs): > 2.0 between Imp-C and Main Peak.

  • Precision: RSD < 1.0% for retention time (n=6).

Orthogonal Method: Quantitative NMR (qNMR)

Rationale: qNMR provides an absolute purity value traceable to the internal standard (IS), bypassing the need for a high-purity reference standard of the analyte itself. This is crucial for early-stage development.[1]

Protocol
  • Solvent: DMSO-d₆ (Dissolves both polar and aromatic components).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid provides a sharp singlet at ~6.2 ppm , a "silent region" distinct from the analyte's aromatics (7.0–8.5 ppm) and aliphatics (1.5–3.5 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 250).

Calculation


Where:

  • 
    : Integral area[5]
    
  • 
    : Number of protons (Maleic acid = 2; Pyridine protons = 2)
    
  • 
    : Molecular weight[5][6][7]
    
  • 
    : Gravimetric weight[5]
    
  • 
    : Purity (as decimal)[8][9]
    

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate purity method based on the synthesis stage.

AnalyticalWorkflow Start Crude Synthesis Product TLC Preliminary TLC (MeOH/DCM/NH4OH) Start->TLC Decision1 Is Main Spot Isolated? TLC->Decision1 Purification Flash Chromatography (Amine-functionalized Silica) Decision1->Purification No LCMS High-pH LC-MS (Method 3.1) Decision1->LCMS Yes Purification->TLC SST_Check SST Pass? (Tailing < 1.3) LCMS->SST_Check Troubleshoot Check pH / Column Age SST_Check->Troubleshoot No qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid SST_Check->qNMR Yes Troubleshoot->LCMS Final_Calc Compare Purity: LC-MS Area% vs qNMR wt% qNMR->Final_Calc CoA Generate CoA (Release) Final_Calc->CoA < 2% Diff

Caption: Analytical decision tree for 1-(Pyridin-4-ylmethyl)piperidin-4-ol, integrating High-pH LC-MS and qNMR for robust purity assignment.

Troubleshooting & Causality

Peak Tailing on HPLC
  • Observation: The main peak tails significantly (Tf > 1.5).

  • Root Cause: Protonated piperidine nitrogen interacting with silanols.

  • Solution: Ensure Mobile Phase A pH is at least 10.0 . If using a standard C18 column, switch to a "Hybrid" (e.g., Ethylene Bridged Hybrid - BEH) column which is resistant to dissolution at high pH.

Extra Peaks in NMR
  • Observation: Small peaks near 8.5 ppm.

  • Root Cause: Residual Pyridine-4-carboxaldehyde (aldehyde proton) or Pyridine solvent.[1]

  • Solution: Perform a specific wash of the organic layer with saturated sodium bisulfite during workup to remove aldehydes before final analysis.

References

  • McCalley, D. V. (2003).[10] Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC using low ionic strength buffers suitable for mass spectrometric detection. Analytical Chemistry. Link

  • International Council for Harmonisation (ICH). (2005).[11][12][13] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products. Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Link(Note: Linked to general BIPM qNMR repository standard).

Sources

Method

crystallization methods for 1-(Pyridin-4-ylmethyl)piperidin-4-ol for X-ray crystallography

[1][2][3] Executive Summary This guide details the protocols for obtaining X-ray quality single crystals of 1-(Pyridin-4-ylmethyl)piperidin-4-ol .[1][2][3] This molecule presents specific crystallographic challenges due...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the protocols for obtaining X-ray quality single crystals of 1-(Pyridin-4-ylmethyl)piperidin-4-ol .[1][2][3] This molecule presents specific crystallographic challenges due to the conformational flexibility of the piperidine ring and the methylene linker, combined with the competition between intermolecular Hydrogen bonding (hydroxyl group) and potential protonation sites (pyridine and piperidine nitrogens).

The protocols below prioritize Salt Formation and Vapor Diffusion techniques, which historically yield the highest success rates for flexible heterocyclic amines.

Physicochemical Profile & Strategy

Before attempting crystallization, one must understand the molecular behavior in solution.

PropertyValue (Approx.)Crystallographic Implication
Molecular Weight 192.26 g/mol Small molecule; requires high purity (>98%).[1][2][3]
pKa (Piperidine N) ~10.8Highly basic.[1][2][3] Will protonate first. Primary target for salt formation.
pKa (Pyridine N) ~5.2Weakly basic.[1][2][3] Protonates only in strong acid or di-acid conditions.[1][2][3]
H-Bond Donors 1 (–OH)Capable of forming polymeric chains in the lattice.[1][2][3]
Solubility High: MeOH, EtOH, DMSO, DCMLow: Hexanes, Et₂O, TolueneIdeal for solvent/anti-solvent precipitation.
Strategic Decision Tree

The following logic flow dictates the experimental approach based on the compound's behavior.

G Start Start: 1-(Pyridin-4-ylmethyl)piperidin-4-ol Solubility Solubility Test (10 mg/mL) Start->Solubility Check1 Soluble in Non-Polar? (Hexane/Ether) Solubility->Check1 Check2 Soluble in Polar? (MeOH/DCM) Check1->Check2 No Evan Method A: Slow Evaporation Check1->Evan Yes (Rare) Vapor Method B: Vapor Diffusion Check2->Vapor Yes Salt Method C: Salt Screening (Target Piperidine N) Check2->Salt If Vapor Fails or Oil Forms

Figure 1: Strategic workflow for determining the optimal crystallization method. Blue indicates the starting material, Yellow represents decision nodes, and Green/Red represent experimental endpoints.

Method A: Vapor Diffusion (Vial-in-Vial)

This is the gold standard for small organic molecules (10–50 mg scale).[1][2][3] It allows for a gradual increase in supersaturation, promoting fewer, higher-quality crystals over amorphous precipitation.[1][2][3]

Materials
  • Inner Vial: 4 mL glass vial (flat bottom).

  • Outer Vial: 20 mL scintillation vial with a tight-sealing cap.

  • Solvent (Good): Methanol (MeOH) or Dichloromethane (DCM).[1][3]

  • Anti-Solvent (Bad): Diethyl Ether (Et₂O) or Hexanes.[1][3]

Protocol
  • Dissolution: Dissolve 15 mg of 1-(Pyridin-4-ylmethyl)piperidin-4-ol in the minimum amount of "Good Solvent" (approx. 0.5 – 1.0 mL) in the Inner Vial. The solution should be clear. Filter through a 0.45 µm PTFE syringe filter if any turbidity exists.[1][2][3]

  • Anti-Solvent Addition: Place the Inner Vial (uncapped) carefully inside the Outer Vial.

  • Reservoir Filling: Pipette approx. 3–4 mL of the "Anti-Solvent" into the Outer Vial.

    • Critical: Do not let the anti-solvent overflow into the inner vial. The level should be below the rim of the inner vial.

  • Sealing: Cap the Outer Vial tightly. Seal with Parafilm to prevent external evaporation.[1][2][3]

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment (e.g., a dedicated drawer, not on a benchtop with a centrifuge).

  • Observation: Check after 24 hours, 3 days, and 1 week.

Mechanism: The volatile anti-solvent (Ether/Hexane) vaporizes and diffuses into the inner vial solution. This lowers the solubility of the target molecule slowly, triggering nucleation.[4]

Method B: Salt Formation (The "Locking" Strategy)

Because the piperidine ring is conformationally flexible (chair/boat), the neutral molecule may struggle to pack efficiently, often resulting in oils. Protonating the nitrogen locks the conformation and introduces strong ionic interactions (charge-assisted hydrogen bonds) that drive lattice formation.[1]

Recommended Counter-ions
  • Hydrochloric Acid (HCl): Forms chlorides.[1][2][3] Good for packing, but can be hygroscopic.[1][2][3]

  • Fumaric Acid: Excellent for forming H-bond networks (creates 2:1 or 1:1 salts).[1][2][3]

  • Oxalic Acid: Strong acid, often yields robust crystals.[1][2][3]

Protocol (HCl Salt)
  • Dissolve: Dissolve 20 mg of the compound in 1 mL of Ethanol.

  • Acidify: Add 1.0 equivalent of 1M HCl in Ethanol (or aqueous HCl).

    • Note: Do not add excess acid initially; this can lead to deliquescent solids.[1][2][3]

  • Precipitate: If a solid precipitates immediately, heat gently to redissolve.[1][2][3] If it remains clear, add Diethyl Ether dropwise until persistent cloudiness appears.[1][2][3]

  • Crystallize: Cap the vial and place it in the refrigerator (4°C).

Method C: Slow Evaporation (High Throughput Screen)

Use this if you have abundant material (>100 mg) and want to screen multiple solvents.[1][3]

Protocol
  • Prepare saturated solutions in the solvents listed below.

  • Filter into clean vials.

  • Cover the vial with aluminum foil and poke 3–5 small pinholes in the top.

  • Allow to stand in a fume hood.

Solvent Systems to Screen:

  • Acetone: Good evaporation rate; moderate solubility.[1][2][3]

  • Acetonitrile (MeCN): Often yields different polymorphs.[1][2][3]

  • Isopropanol (IPA): Slower evaporation, good for larger crystals.[1][3]

  • Ethanol/Water (9:1): If the compound is very polar.[3]

Troubleshooting & Analysis

ObservationDiagnosisRemediation
Oiling Out Supersaturation reached too fast or impurities present.[1][2][3]Switch to Vapor Diffusion (slower). Try a different anti-solvent.
Micro-crystals Nucleation rate too high.[1][2][3]Dilute the starting solution by 50%.[2][3] Lower temperature to 4°C.
Amorphous Solid No lattice order established.[1][2][3]Attempt Salt Formation (Method B). The neutral molecule may not pack well.[2][3]
No Solid (Clear) Solubility too high.[1][2][3]Increase anti-solvent ratio or uncap fully to evaporate dryness.[1][2][3]
Diagram: Vapor Diffusion Setup

The following diagram illustrates the correct geometry for the Vial-in-Vial diffusion method.

VaporDiffusion cluster_outer Outer Vial (Sealed) cluster_inner Inner Vial (Open) AntiSolvent Reservoir: Anti-Solvent (Ether/Hexane) Solution Target Molecule + Good Solvent (MeOH/DCM) AntiSolvent->Solution Vapor Diffusion (Slows Solubility)

Figure 2: Vial-in-vial vapor diffusion setup. The volatile anti-solvent diffuses into the inner vial, slowly reducing solubility and promoting crystal growth.[4]

References

  • Bernstein, J. (2002).[1][2][3] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3] (Standard text on crystal growth mechanisms).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][5] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] Link (Essential for the salt screening protocol).[1]

  • Hampton Research. Vapor Diffusion Crystallization. Link (Authoritative guide on diffusion setups).

  • PubChem. 1-(Pyridin-4-ylmethyl)piperidin-4-one (Related Structure Properties). Link (Used for pKa and solubility estimation).[1][3]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System.[1][2][3] Link (The repository for verifying novel structures).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 1-(Pyridin-4-ylmethyl)piperidin-4-ol in Biological Buffers

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered when using this compound in aqueous biological buffers. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your compound remains in solution, yielding reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-ol that are critical to understanding its solubility behavior.

Q1: What are the key chemical features of 1-(Pyridin-4-ylmethyl)piperidin-4-ol that affect its solubility?

A1: The solubility of this compound is governed by a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) features.

  • Hydrophilic Features: The molecule possesses three key sites for favorable interactions with water:

    • Piperidine Nitrogen: This is a secondary amine within a saturated ring system, making it a relatively strong base (pKa of the conjugate acid is typically ~10-11). It will be protonated and carry a positive charge at physiological pH.

    • Pyridine Nitrogen: This nitrogen is part of an aromatic ring, making it a weaker base (pKa of the conjugate acid is ~5.2).[1][2] It will be mostly neutral at physiological pH but can be protonated in acidic conditions.

    • Hydroxyl Group (-OH): The alcohol group on the piperidine ring can act as a hydrogen bond donor and acceptor, contributing to water solubility.[3]

  • Hydrophobic Features: The molecule's backbone, consisting of the pyridine and piperidine ring structures, is composed of carbon and hydrogen, creating a significant non-polar surface area that is energetically unfavorable to interact with water.

The interplay between these features, especially the basic nitrogens, makes the compound's solubility highly dependent on pH.

Q2: Why does my compound precipitate when I add it directly to Phosphate-Buffered Saline (PBS) at pH 7.4?

A2: This is a classic solubility issue for weakly basic compounds. When you add the solid compound (often the free base) directly to a neutral pH buffer, the concentration of the uncharged, less soluble form of the molecule at the solid-liquid interface is too high. The rate of dissolution is slower than the rate of precipitation, leading to an insoluble suspension.

At pH 7.4, the piperidine nitrogen is protonated (positively charged), but the pyridine nitrogen is not. While this single charge aids solubility, the overall molecule may still not be soluble enough at your desired concentration. The most effective strategy is to first fully dissolve the compound by maximizing its charge (i.e., protonating both nitrogen atoms) in an acidic solution before introducing it to your final buffer.[4][5]

Q3: What are the key physicochemical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-ol?

PropertyPredicted Value / EstimateSignificance for Solubility
Molecular Weight ~192.26 g/mol Moderate molecular weight; solubility is not excessively hindered by size alone.[6][7]
pKa₁ (Piperidine N) ~10-11This nitrogen is protonated and positively charged across the entire physiological pH range (1-8).
pKa₂ (Pyridine N) ~5.2This nitrogen is only protonated in acidic conditions (pH < 5). At pH 7.4, it is neutral.[1]
logP ~1.0 - 1.5This indicates a moderate lipophilicity. Compounds with logP > 3 are often considered poorly soluble.
Form Dibasic CompoundIts net charge and therefore its aqueous solubility are highly dependent on the pH of the solution.

Part 2: Troubleshooting Workflows and Experimental Protocols

This section provides a logical, step-by-step approach to overcoming solubility issues. We present three primary strategies, from the most recommended to specialized alternatives.

Troubleshooting Decision Pathway

This diagram outlines the logical flow for selecting the appropriate solubilization strategy.

G start Start: Need to dissolve 1-(Pyridin-4-ylmethyl)piperidin-4-ol stock_q Have you prepared a concentrated stock solution? start->stock_q direct_dissolve Problem: Direct dissolution in neutral buffer often fails. Proceed to Protocol 2.1. stock_q->direct_dissolve No stock_type What is the stock solvent? stock_q->stock_type Yes dmso_stock DMSO stock_type->dmso_stock acid_stock Acidic Aqueous Solution stock_type->acid_stock precip_q Does it precipitate upon dilution into final buffer? dmso_stock->precip_q acid_stock->precip_q no_precip Success! Solution is ready for experiment. precip_q->no_precip No precip_dmso Problem: Compound is crashing out. Is the final DMSO concentration compatible with your assay? precip_q->precip_dmso Yes (from DMSO) protocol_2_2 Action: Optimize dilution. Follow Protocol 2.2. precip_dmso->protocol_2_2 Yes protocol_2_3 Problem: Co-solvent is not an option. Action: Use a cyclodextrin-based approach. Follow Protocol 2.3. precip_dmso->protocol_2_3 No compat_yes Yes compat_no No

Caption: Decision tree for troubleshooting solubility.

Protocol 2.1: The Recommended "Acid-to-Buffer" Method (pH Adjustment)

Causality: This is the most robust method as it leverages the fundamental chemistry of the molecule. By first dissolving the compound in an acidic solution, both basic nitrogen atoms become protonated, creating the di-cationic salt form, which is vastly more soluble in water. This high-concentration, fully solubilized stock can then be safely diluted into the final, well-buffered biological medium, where the buffer's capacity will absorb the added acid and maintain the desired final pH.[5][]

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the required amount of 1-(Pyridin-4-ylmethyl)piperidin-4-ol free base to prepare a stock solution (e.g., 10 mM or 50 mM).

  • Prepare Acidic Solvent: Use a sterile, aqueous acidic solvent. Good options include:

    • 10-100 mM Hydrochloric Acid (HCl)

    • Sterile water with pH adjusted to 2-3 with HCl.

  • Dissolution: Add the acidic solvent to the solid compound dropwise while vortexing or sonicating. The solid should dissolve readily to form a clear solution. If it doesn't, a slight warming to 37°C may help.

  • Stock Solution Storage: Store the acidic stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to prevent degradation.

  • Dilution into Final Buffer:

    • Pipette the required volume of the target biological buffer (e.g., PBS, Tris-HCl, HEPES) into a new tube.

    • While vortexing the buffer, add the small volume of the acidic stock solution required to achieve the final desired concentration (e.g., add 10 µL of a 10 mM stock to 990 µL of buffer for a final concentration of 100 µM).

    • Critical Step: Always add the acidic stock to the buffer, not the other way around. This ensures immediate and efficient pH buffering.

  • Final Validation: Inspect the final solution to ensure it is clear and free of any precipitate. If your experiment is highly sensitive to pH, verify the final pH of the solution.

Protocol 2.2: Optimizing Co-solvent Usage

Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment.[9] They work by disrupting the highly ordered hydrogen-bonding network of water, making it more energetically favorable for the hydrophobic portions of the drug molecule to be solvated, thereby increasing solubility.[][10] Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing stock solutions.

Step-by-Step Methodology:

  • Prepare High-Concentration Stock: Dissolve 1-(Pyridin-4-ylmethyl)piperidin-4-ol in 100% DMSO to the highest practical concentration (e.g., 50-100 mM). The compound should be highly soluble in pure DMSO. Store this stock in small, tightly sealed aliquots at -20°C.

  • Determine Assay Tolerance: Before preparing your final experimental solutions, you must determine the maximum percentage of co-solvent your biological assay can tolerate without artifacts (e.g., cell death, enzyme inhibition).

  • Dilution Strategy:

    • Perform serial dilutions if necessary. It is often better to do an intermediate dilution of the DMSO stock into your buffer or media.

    • When adding the DMSO stock to the aqueous buffer, ensure rapid mixing by vortexing or pipetting up and down to avoid localized high concentrations that can cause the compound to "crash out."

  • Troubleshooting Precipitation: If precipitation occurs upon dilution, it means the aqueous nature of the final buffer cannot support the drug's solubility once the DMSO concentration is lowered.

    • Option A: Increase the final percentage of co-solvent, if your assay allows.

    • Option B: Lower the final concentration of the drug.

    • Option C: Combine methods. Use the co-solvent method to create a DMSO stock, but make the final dilution into a buffer that has been supplemented with a cyclodextrin (see Protocol 2.3).

Co-SolventTypical Final Concentration Limit (Cell-Based Assays)Notes
DMSO < 0.5% (v/v)Most common, but can be toxic to some cell lines.
Ethanol < 1.0% (v/v)Can cause protein denaturation at higher concentrations.
PEG 400 < 2.0% (v/v)Generally well-tolerated but increases solution viscosity.
Propylene Glycol < 2.0% (v/v)Another low-toxicity option used in many formulations.
Protocol 2.3: Using Cyclodextrins for Solubility Enhancement

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. The exterior is hydrophilic, while the internal cavity is hydrophobic. They act as "molecular buckets" to form inclusion complexes with poorly soluble molecules.[11][12][13] The hydrophobic part of your compound partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin presents a water-soluble face to the solvent, thereby increasing the compound's apparent aqueous solubility.[14]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and recommended derivative due to its high water solubility and low toxicity.[11]

  • Prepare the Vehicle: First, dissolve the HP-β-CD in your final biological buffer to create the solubilization vehicle. A starting concentration of 2-5% (w/v) is recommended. Stir until the cyclodextrin is fully dissolved.

  • Add the Compound:

    • Method A (Solid Addition): Add the weighed solid 1-(Pyridin-4-ylmethyl)piperidin-4-ol directly to the cyclodextrin-containing buffer.

    • Method B (Solvent-Assisted): Prepare a very concentrated stock in a minimal amount of a volatile organic solvent (like ethanol) or DMSO. Add this concentrated stock dropwise to the stirring cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir, sonicate, or gently heat the mixture (e.g., to 40-50°C) for 30-60 minutes to ensure the formation of the inclusion complex. The solution should become clear.

  • Final Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining undissolved particles or potential aggregates before use in your experiment.

Part 3: Summary of Strategies

MethodMechanismProsConsBest For...
pH Adjustment Protonates basic groups to form a highly soluble salt.Simple, inexpensive, introduces minimal foreign excipients.[]Requires an acidic stock; may slightly alter the final buffer pH if not done carefully.General use in most buffered in vitro assays where pH control is robust.
Co-solvents Reduces solvent polarity to better solvate hydrophobic molecules.Effective for highly lipophilic compounds; simple to prepare a DMSO stock.Potential for assay interference or toxicity; risk of precipitation upon dilution.[4]High-throughput screening; experiments where a small, known amount of organic solvent is tolerated.
Cyclodextrins Encapsulates the hydrophobic part of the drug in a soluble carrier.Low toxicity; avoids organic solvents; can improve stability.[11][15]More expensive; increases solution viscosity; may affect drug-protein binding.Sensitive biological systems (e.g., primary cells, some enzymatic assays) where co-solvents are prohibited.

Part 4: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Drug Discovery and Development.

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.

  • How can cyclodextrins enhance solubility? YouTube.

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • Methods of solubility enhancements. Slideshare.

  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information.

  • Solubility Enhancement Technologies and Research Emerged. PharmaTutor.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • How does pH affect solubility? askIITians.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Pyridine. Solubility of Things.

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.

  • Solubility enhancement techniques: A comprehensive review. ResearchGate.

  • Effects of Structural Isomerism of Pyridine Monocarboxylic Acids on the Volume Properties of Their Buffer Solutions. ResearchGate.

  • 1-(Piperidin-4-ylmethyl)piperidine. PubChem.

  • Compound solubility measurements for early drug discovery. Computational Chemistry.

  • Pyridine. Wikipedia.

  • Pyridine. chemeurope.com.

  • Co-solvent: Significance and symbolism. Symbolism.

  • piperidin-4-ol. ChemBK.

  • 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride. Moldb.

  • 1-Phenylpiperidin-4-ol. PubChem.

  • 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook.

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information.

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.

  • Compositions for pyridine/acetic acid buffers. ResearchGate.

  • 1-(Pyridin-4-yl)piperidin-4-ol. BLDpharm.

  • Piperidin-4-ol. PubChem.

  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Guidechem.

  • 4-Methyl-4-piperidinol. Chemsrc.

  • 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.

  • Piperidine CAS#: 110-89-4. ChemicalBook.

  • 4-Piperidinol, 1-methyl-. PubChem.

Sources

Optimization

addressing inconsistencies in bioassay results with 1-(Pyridin-4-ylmethyl)piperidin-4-ol

Technical Support Center: Bioassay Optimization for 1-(Pyridin-4-ylmethyl)piperidin-4-ol Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistencies...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioassay Optimization for 1-(Pyridin-4-ylmethyl)piperidin-4-ol

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistencies in Bioassay Results (IC50 Shifts, Variability, and Precipitation)

Executive Summary: The "Hidden" Variables

Welcome. If you are accessing this guide, you are likely experiencing variability in your biological data—fluctuating potency (


) values, "noisy" baselines, or lack of reproducibility between batches.

1-(Pyridin-4-ylmethyl)piperidin-4-ol (hereafter PMP-4-ol ) is a deceptive molecule.[1][2] Structurally, it combines a polar hydroxyl group, a basic piperidine ring, and a pyridine moiety. While it appears simple, its behavior in aqueous buffers is governed by complex ionization states and hygroscopicity.

This guide moves beyond standard protocols to address the physicochemical causality of your assay failures.

Module 1: Solubility & Stock Preparation (The Primary Culprit)

The Issue: Users often observe precipitation upon dilution into assay media, or "crashing out" over time, leading to false negatives (loss of compound) or false positives (light scattering in optical assays).

The Mechanism: PMP-4-ol contains two nitrogen centers with distinct


 values:[1][2]
  • Piperidine Nitrogen (Tertiary):

    
     (Protonated at physiological pH 7.4).[1][2]
    
  • Pyridine Nitrogen:

    
     (Mostly uncharged at pH 7.4).[1][2]
    

At pH 7.4, the molecule exists largely as a mono-cation.[1][2] However, the lipophilic pyridine ring and the potential for intramolecular hydrogen bonding (between the hydroxyl and the nitrogen lone pairs) can reduce aqueous solubility, particularly if the Free Base form is used instead of a salt (e.g., HCl or TFA salt).

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not dilute directly from 100% DMSO to aqueous buffer if you are working near the solubility limit (


).[1][2]
  • Stock Creation: Dissolve PMP-4-ol in anhydrous DMSO to 10-50 mM. Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Step: Create a 10x working solution in a solvent-compatible buffer (e.g., PBS with 5% DMSO) before adding to the final cell media.

  • pH Check: If using the HCl salt, high concentrations can acidify weak buffers.[1][2] Verify the final assay pH is stable.

Data Table 1: Solubility Profiles & Recommendations

FormAqueous Solubility (pH 7.[1][2]4)HygroscopicityRecommended Storage
Free Base Low to ModerateLowRT, Desiccated
HCl Salt HighVery High -20°C, Desiccated, Argon
TFA Salt HighHigh-20°C, Avoid in Cell Assays*

*TFA salts can be cytotoxic at high concentrations due to the trifluoroacetate counterion.

Module 2: Hygroscopicity & Molar Accuracy

The Issue: "My


 has shifted 3-fold since last month."

The Mechanism: Piperidine salts are notoriously hygroscopic .[1][2] If you weigh the HCl salt of PMP-4-ol on an open bench, it absorbs atmospheric water within minutes.[1][2] A 10 mg sample may actually contain 1-2 mg of water, meaning you are dosing less compound than calculated.[1][2] This leads to an underestimation of potency (higher


).[1]
Corrective Workflow: The "Dry Weight" Protocol

If you lack a glovebox, follow this strict weighing protocol:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Speed: Weigh quickly into a tared vessel.

  • Correction: If precise stoichiometry is critical, perform a TGA (Thermogravimetric Analysis) or quantitative NMR (qNMR) to determine water content and adjust the molecular weight used for calculations.

Module 3: Assay Interference & Non-Specific Binding

The Issue: High background signal or "flat" dose-response curves.

The Mechanism:

  • Plastic Binding: The positively charged piperidine nitrogen at pH 7.4 can interact electrostatically with negatively charged polystyrene surfaces (standard TC plates).[1][2]

  • Metal Coordination: The pyridine nitrogen is a known ligand for transition metals (

    
    , 
    
    
    
    ).[1] If your assay involves metalloenzymes (e.g., HDACs, MMPs) or metal-dependent fluorescent tags, PMP-4-ol may interfere by stripping the metal.
Visualized Pathway: Interference Mechanisms

BioassayInterference cluster_Interference Interference Pathways Compound PMP-4-ol (Mono-cation at pH 7.4) NSB Non-Specific Binding (Plasticware) Compound->NSB Electrostatic Attraction MetalCoord Metal Coordination (Pyridine N) Compound->MetalCoord Ligand Binding pH_Shift pH Acidification (High Conc. Salts) Compound->pH_Shift Counterion Effect Result Inconsistent Data (IC50 Shift / False Positives) NSB->Result Loss of Free Concentration MetalCoord->Result Enzyme Inhibition or Quenching pH_Shift->Result Cell Stress/ Enzyme Inactivity

Figure 1: Mechanistic pathways leading to bioassay inconsistency with pyridine-piperidine scaffolds.[1][2] Note the dual risk of surface loss (NSB) and chemical interference (Metal Coordination).

Frequently Asked Questions (FAQs)

Q1: I see a color change when I dissolve PMP-4-ol in DMSO. Is it degraded?

  • Answer: Slight yellowing is common for pyridine-containing compounds due to trace N-oxide formation or impurities.[1][2] However, a dark brown/black color indicates significant degradation.[1][2] Verify purity via LC-MS. If the peak is >95% pure, the color is likely a trace chromophore impurity and may not affect the assay, but fresh stock is recommended.

Q2: Can I use the TFA salt for cell-based assays?

  • Answer: Proceed with caution. While soluble, the Trifluoroacetic Acid (TFA) counterion can be toxic to sensitive cell lines at high concentrations (

    
    ). If possible, switch to the HCl salt or the Free Base for cellular work, or ensure your controls include an equivalent concentration of TFA.
    

Q3: The compound precipitates in RPMI media but not PBS. Why?

  • Answer: RPMI contains high concentrations of proteins and salts.[1][2] The "salting-out" effect can reduce the solubility of the hydrophobic pyridine ring.[1][2] Solution: Add 0.1% BSA (Bovine Serum Albumin) or Tween-20 (0.01%) to your assay buffer.[1][2] This acts as a carrier to keep the lipophilic portions of the molecule in solution.[1][2]

Experimental Workflow: The "Gold Standard" Preparation

To guarantee reproducibility, adopt this self-validating workflow.

Workflow Start Start: Solid PMP-4-ol Weigh Weighing (Minimize Humidity Exposure) Start->Weigh Solubilize Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Solubilize QC QC Check: Visual Inspection (Clear? No Precipitate?) Solubilize->QC QC->Solubilize Fail (Sonicate/Warm) Dilution Intermediate Dilution (1:10 in Buffer + 0.01% Tween-20) QC->Dilution Pass Final Final Assay Addition (Max DMSO < 0.5%) Dilution->Final

Figure 2: Optimized solubilization workflow to minimize precipitation and concentration errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737154, 1-Phenylpiperidin-4-ol (Structural Analog Reference).[1][2] Retrieved from [Link][1]

  • HepatoChem. Handling Hygroscopic Salts in Synthesis and Bioassays. Retrieved from [Link][1]

  • J. Med. Chem.Strategies for Heterocyclic Amine Solubility Optimization. (General Reference for Pyridine/Piperidine pKa and Solubility).
  • ResearchGate. Antimicrobial and antioxidant activities of piperidine derivatives.[1][2][3] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Assessing the Specificity and Selectivity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol

This guide is structured as a high-level technical dossier for drug discovery scientists evaluating 1-(Pyridin-4-ylmethyl)piperidin-4-ol (also referred to as N-(4-Picolyl)-4-hydroxypiperidine ) as a pharmacophore scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for drug discovery scientists evaluating 1-(Pyridin-4-ylmethyl)piperidin-4-ol (also referred to as N-(4-Picolyl)-4-hydroxypiperidine ) as a pharmacophore scaffold or chemical probe.[1]

The content focuses on its primary utility as a nicotinamide-mimetic fragment in the design of NAMPT inhibitors and its secondary profile as a ligand for Sigma receptors .[1]

Executive Summary & Strategic Context

1-(Pyridin-4-ylmethyl)piperidin-4-ol is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It combines a basic 4-hydroxypiperidine core with a pyridine-4-yl "warhead" linked via a methylene bridge.[1]

Its primary value lies in its ability to mimic Nicotinamide within the catalytic tunnel of enzymes like NAMPT (Nicotinamide phosphoribosyltransferase), while the 4-hydroxyl group provides a vector for solubility modulation or further derivatization into complex inhibitors (e.g., FK866 analogs).[1]

Critical Assessment: Unlike generic linkers, this molecule is not inert.[1] It possesses intrinsic biological activity and chemical reactivity that must be profiled to ensure:

  • Chemical Selectivity: Preferential functionalization of the secondary alcohol over the pyridine nitrogen.[1]

  • Target Specificity: Binding affinity for the NAMPT active site versus off-target liability at Sigma-1 (

    
    ) receptors and hERG channels.
    

Comparative Performance Analysis

The following table benchmarks 1-(Pyridin-4-ylmethyl)piperidin-4-ol against its two most common structural alternatives: the lipophilic Benzyl analog and the regioisomeric Pyridin-3-yl analog.

Table 1: Scaffold Performance & Selectivity Profile
Feature1-(Pyridin-4-ylmethyl)piperidin-4-ol (Target)1-Benzylpiperidin-4-ol (Alternative A)1-(Pyridin-3-ylmethyl)piperidin-4-ol (Alternative B)[1]
Primary Utility NAMPT Inhibitor Warhead (Nicotinamide mimic)General Sigma Ligand / LinkerKinase / GPCR Fragment
Electronic Character Electron-deficient Pyridine (Weak Base, pKa ~5.[1]2)Electron-rich Benzene (Neutral)Electron-deficient Pyridine (Weak Base)
NAMPT Binding High Specificity (N-atom aligns with catalytic residues)Low/None (Lacks H-bond acceptor capability)Moderate/Low (Steric clash or misalignment)
Solubility (logP) Low (Polar) - Ideal for reducing lipophilicityHigh (Lipophilic) - Increases metabolic riskLow (Polar)
Chemical Selectivity High (Pyridine N is less nucleophilic than 4-OH)N/A (Benzene is non-nucleophilic)High
Off-Target Risk Sigma-1 Receptor (Moderate affinity)Sigma-1 Receptor (High affinity - "Sigma Pharmacophore")Low Sigma affinity

Mechanistic Insight: The NAMPT Pathway

To understand the specificity of this scaffold, one must visualize its interaction within the NAMPT enzymatic pathway.[1] The pyridine moiety mimics the natural substrate, Nicotinamide, allowing the scaffold to anchor in the enzyme's tunnel.[1]

Diagram 1: NAMPT Inhibition & Scaffold Interaction Logic

NAMPT_Pathway cluster_features Scaffold Specificity Features Nicotinamide Nicotinamide (Natural Substrate) NAMPT NAMPT Enzyme (Dimeric Tunnel) Nicotinamide->NAMPT Binds Active Site PRPP PRPP PRPP->NAMPT Cosubstrate NMN NMN (Product) NAMPT->NMN Catalysis NAD NAD+ Biosynthesis NMN->NAD Downstream Signaling TargetScaffold 1-(Pyridin-4-ylmethyl)piperidin-4-ol (Inhibitor Scaffold) TargetScaffold->NAMPT Competitive Binding (Pyridine N mimics Nicotinamide) TargetScaffold->NAD Depletes NAD+ Pool (Via Inhibition) Feat1 Pyridine-4-yl: H-bond Acceptor Feat1->TargetScaffold Feat2 Piperidine Linker: Tunnel Occupancy Feat2->TargetScaffold Feat3 4-OH Group: Solvent Exit Vector Feat3->TargetScaffold

Caption: The scaffold acts as a competitive mimic of Nicotinamide. The Pyridine-4-yl nitrogen is critical for anchoring the molecule within the NAMPT catalytic tunnel.

Experimental Protocols for Validation

To ensure the "Trustworthiness" of your data, you must validate both the chemical purity and the biological specificity of the scaffold before using it in library synthesis.[1]

Protocol A: Assessing Chemical Selectivity (O- vs N-Functionalization)

Objective: Confirm that reagents react with the 4-Hydroxyl group (desired) rather than the Pyridine Nitrogen (undesired quaternary salt formation).

  • Dissolution: Dissolve 1.0 eq of 1-(Pyridin-4-ylmethyl)piperidin-4-ol in dry DCM (Dichloromethane).

  • Base Selection (Critical): Add 3.0 eq of DIPEA (Diisopropylethylamine).[1] Rationale: DIPEA is bulky and non-nucleophilic, preventing competition.[1]

  • Electrophile Addition: Add 1.1 eq of Acetyl Chloride (or target electrophile) dropwise at 0°C.

  • Monitoring: Monitor via LC-MS using a high-pH buffer (Ammonium Bicarbonate, pH 10).

    • Why High pH? Basic mobile phases keep the pyridine neutral, improving peak shape and retention.[1]

  • Validation Criteria:

    • Success: Mass spectrum shows [M+H]+ corresponding to the O-ester.[1] NMR confirms shift of the C4-proton (downfield ~1 ppm).[1]

    • Failure: Mass spectrum shows fixed positive charge (quaternary pyridinium) independent of pH.[1]

Protocol B: Fragment Specificity Screening (NAMPT vs Sigma)

Objective: Quantify the "Specificity Window" of the scaffold.[1]

  • Assay 1: NAMPT Enzymatic Assay (Target)

    • System: Recombinant human NAMPT, Nicotinamide, PRPP.[1]

    • Readout: Fluorescence (Resazurin-coupled detection of NMN).

    • Expectation: The scaffold alone should show weak inhibition (IC50 > 10 µM) as it is a fragment.[1] Note: High potency at this stage suggests aggregation artifacts.[1]

  • Assay 2: Sigma-1 Receptor Binding (Off-Target)

    • System: Radioligand binding assay ([3H]-(+)-Pentazocine) in guinea pig brain membranes.

    • Rationale: N-substituted piperidines are privileged structures for Sigma receptors.[1]

    • Calculation: Calculate the Selectivity Ratio :

      
      .[1]
      
    • Goal: A ratio > 10 is preferred for NAMPT-focused programs.[1]

Synthesis & Quality Control Workflow

The following diagram outlines the self-validating workflow for synthesizing and verifying the quality of this scaffold.

Diagram 2: Synthesis and QC Logic

QC_Workflow Input1 4-Pyridinecarboxaldehyde Step1 Reductive Amination (NaBH(OAc)3, DCM) Input1->Step1 Input2 4-Hydroxypiperidine Input2->Step1 Step2 Workup: Basic Extraction (pH > 10) Step1->Step2 Product 1-(Pyridin-4-ylmethyl) piperidin-4-ol Step2->Product QC_NMR 1H NMR: Check Methylene Singlet (~3.5 ppm) Product->QC_NMR QC_LCMS LCMS (High pH): Verify Purity >98% Product->QC_LCMS QC_Water Karl Fischer: Check Water <0.5% Product->QC_Water

Caption: Synthesis via reductive amination requires strict pH control during workup to ensure the basic pyridine/piperidine product is extracted into the organic phase.

References

  • Galli, U. et al. (2014).[1] "Synthesis and biological evaluation of 1-benzyl-4-piperidine derivatives as Sigma-1 receptor ligands." European Journal of Medicinal Chemistry. [1]

  • Roults, C. et al. (2018).[1] "Structure-Activity Relationship of NAMPT Inhibitors: The Role of the Pyridine Cap." Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. (2025). "1-(4-Pyridyl)piperazine and related piperidine scaffolds." National Center for Biotechnology Information.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Comparative

A Researcher's Guide to Characterizing Novel Piperidine-Based Epigenetic Modulators: A Comparative Analysis of 1-(Pyridin-4-ylmethyl)piperidin-4-ol

This guide provides a comprehensive framework for the preclinical evaluation of novel piperidine-containing compounds, using 1-(Pyridin-4-ylmethyl)piperidin-4-ol as a focal point for discussion. We will navigate the esse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel piperidine-containing compounds, using 1-(Pyridin-4-ylmethyl)piperidin-4-ol as a focal point for discussion. We will navigate the essential in vitro and in vivo studies required to characterize its potential as a therapeutic agent, drawing comparisons with established compounds in the field of oncology, specifically targeting the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1).

The presence of the piperidine scaffold in numerous bioactive molecules underscores its importance in medicinal chemistry. Its derivatives have shown promise in a multitude of therapeutic areas, including oncology and neurodegenerative diseases. This guide will equip researchers with the rationale behind experimental design, detailed protocols, and a comparative analysis to contextualize the potential of new chemical entities.

Introduction: The Rationale for Targeting LSD1 with Piperidine-Based Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[1] By reversing the methylation marks associated with active gene transcription, LSD1 contributes to the silencing of tumor suppressor genes. Consequently, inhibition of LSD1 has emerged as a promising therapeutic strategy to reactivate these silenced genes and impede cancer progression.

The piperidine ring is a key structural motif in a number of potent and selective LSD1 inhibitors.[2][3] Its conformational flexibility and ability to engage in key interactions within the LSD1 active site make it a valuable scaffold for inhibitor design. This guide will focus on the characterization of 1-(Pyridin-4-ylmethyl)piperidin-4-ol as a potential LSD1 inhibitor, comparing it with two well-characterized piperidine-containing LSD1 inhibitors: GSK2879552 and the preclinical candidate 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile.

In Vitro Evaluation: From Enzymatic Inhibition to Cellular Activity

The initial assessment of a potential LSD1 inhibitor involves a series of in vitro assays to determine its direct enzymatic inhibition, cellular target engagement, and effects on cancer cell viability.

Enzymatic Inhibition Assays

The first step is to ascertain the direct inhibitory effect of 1-(Pyridin-4-ylmethyl)piperidin-4-ol on purified LSD1 enzyme. Two common methods are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the peroxidase-coupled assay.[4][5]

Comparative Data for LSD1 Inhibitors:

CompoundLSD1 IC50 (nM)Assay MethodReference
GSK2879552 160HTRF[4]
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile Sub-micromolarNot specified[6]
Iadademstat (ORY-1001) 0.33HTRF[4]
Pulrodemstat (CC-90011) 0.66HTRF[4]

Experimental Protocol: LSD1 HTRF Assay [4]

This protocol is designed to quantify the inhibition of LSD1 activity by measuring the demethylation of a biotinylated histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated monomethyl H3(1-21)K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 detection antibody

  • XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well white plates

  • Test compound (1-(Pyridin-4-ylmethyl)piperidin-4-ol) and comparator compounds

  • Plate reader capable of HTRF measurement

Procedure:

  • Prepare serial dilutions of the test and comparator compounds in assay buffer.

  • Add 2 µL of each compound dilution to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the LSD1 enzyme to each well.

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate and FAD.

  • Incubate the reaction for 60 minutes at 25°C.

  • Stop the reaction and initiate detection by adding 10 µL of a detection mix containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

  • Incubate for 60 minutes at 25°C.

  • Measure the TR-FRET signal using a plate reader (excitation: 320 nm; emission: 620 nm and 665 nm).

  • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and determine the IC50 values by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The HTRF assay is a robust, high-throughput method that offers a large dynamic range and low background, making it ideal for primary screening and IC50 determination. The use of a specific antibody for the demethylated product ensures high specificity.

Cellular Target Engagement and Functional Assays

Demonstrating that the compound inhibits LSD1 within a cellular context is a critical next step. This can be assessed by measuring the levels of histone methylation and observing the effects on cancer cell proliferation.

Western Blot for Histone Methylation: Treatment of cancer cell lines (e.g., AML or SCLC cell lines) with an effective LSD1 inhibitor should lead to an increase in the global levels of H3K4me1 and H3K4me2.

Cell Proliferation/Viability Assays (e.g., MTT or CellTiter-Glo®): These assays determine the effect of the compound on the growth and viability of cancer cells.

Comparative Cellular Activity of LSD1 Inhibitors:

CompoundCell LineEffectReference
GSK2879552 AML and SCLC cell linesSignificant inhibition of proliferation[7]
Iadademstat (ORY-1001) AML and SCLC cell linesPotent anti-proliferative activity[5]
Pulrodemstat (CC-90011) AML and SCLC cell linesPotent anti-proliferative activity[5]

Experimental Protocol: Cell Proliferation Assay (MTT)

Materials:

  • Cancer cell line (e.g., MV4-11 for AML)

  • Complete cell culture medium

  • 96-well plates

  • Test compound and comparators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and comparators for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models

Promising in vitro results warrant progression to in vivo studies to evaluate the compound's anti-tumor efficacy, pharmacokinetic properties, and safety profile in a living organism.

Xenograft Models

Human cancer cell lines are implanted into immunocompromised mice to generate tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

Comparative In Vivo Efficacy of LSD1 Inhibitors:

CompoundXenograft ModelEffect on Tumor GrowthReference
GSK2879552 NCI-H1417 SCLCEffective inhibition
Compound 14 (a novel inhibitor) HepG2 (liver cancer)Potent anti-cancer effects without obvious toxicity[8]
Styrenylcyclopropylamine LSD1 inhibitor 5 Kasumi-1 (AML)Potent anticancer effects[3]

Experimental Protocol: Subcutaneous Xenograft Model [7]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line (e.g., NCI-H1417 for SCLC)

  • Matrigel (optional, to aid tumor formation)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of cancer cells and Matrigel subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot for histone marks).

Causality Behind Experimental Choices: Xenograft models are a standard preclinical tool to evaluate the in vivo efficacy of anti-cancer agents. The choice of cell line and mouse strain is critical and should be relevant to the intended clinical indication. Monitoring body weight is a simple yet effective way to assess the general toxicity of the treatment.

Visualizing the Landscape: Pathways and Workflows

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_0 Histone Tail cluster_1 LSD1 Complex cluster_2 Therapeutic Intervention H3K4me1/2 H3K4me1/2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me1/2->LSD1 Demethylation H3K4me0 H3K4me0 (Inactive Chromatin) LSD1->H3K4me0 Results in Gene_Silencing Tumor Suppressor Gene Silencing H3K4me0->Gene_Silencing Leads to Inhibitor 1-(Pyridin-4-ylmethyl)piperidin-4-ol (and Comparators) Inhibitor->LSD1 Inhibits

Caption: LSD1 removes methyl groups from H3K4, leading to gene silencing. Inhibitors block this activity.

Preclinical Evaluation Workflow

Preclinical_Workflow Compound_Synthesis Compound Synthesis (1-(Pyridin-4-ylmethyl)piperidin-4-ol) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Enzymatic_Assay LSD1 Enzymatic Assay (HTRF, Peroxidase) In_Vitro_Screening->Enzymatic_Assay Cellular_Assays Cellular Assays In_Vitro_Screening->Cellular_Assays In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies Promising Results Xenograft_Model Cancer Xenograft Model In_Vivo_Studies->Xenograft_Model PK_PD_Tox Pharmacokinetics & Toxicology In_Vivo_Studies->PK_PD_Tox Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization PK_PD_Tox->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of a novel drug candidate.

Conclusion and Future Directions

The systematic evaluation of 1-(Pyridin-4-ylmethyl)piperidin-4-ol, as outlined in this guide, provides a clear path to understanding its therapeutic potential. By employing a combination of robust in vitro and in vivo assays and comparing the results to established LSD1 inhibitors, researchers can make informed decisions about the continued development of this and other novel piperidine-based compounds. Future studies should also include selectivity profiling against other monoamine oxidases and a broader panel of cancer cell lines to fully characterize the compound's activity and potential clinical applications.

References

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (2025). ResearchGate. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). PubMed Central. [Link]

  • LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo. (2023). Prous Science. [Link]

  • Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. (n.d.). PubMed. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). ACS Publications. [Link]

  • EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. (n.d.). Epigentek. [Link]

  • 1,4-Substituted piperidines as acetylcholinesterase inhibitors and their use for the treatment of Alzheimer's disease. (n.d.).
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (n.d.). PubMed. [Link]

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (2025). PubMed Central. [Link]

  • Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling. (n.d.). ResearchGate. [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. (n.d.). PubMed Central. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). PubMed Central. [Link]

  • Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. (2021). MDPI. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). PubMed Central. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed Central. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021). PubMed Central. [Link]

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022). Epigentek. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition. [Link]

  • Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. (2023). Frontiers in Pharmacology. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). NIH. [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. (2018). MDPI. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PubMed Central. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (n.d.). MDPI. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Biological Technology. [Link]

  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. (2023). PubMed Central. [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. [Link]

  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. (2018). MDPI. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (n.d.). PubMed. [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. (2018). PubMed. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(Pyridin-4-ylmethyl)piperidin-4-ol

Part 1: Executive Safety Assessment (The "Why") Core Directive: In the absence of a substance-specific GHS classification for CAS 106466-28-2, you must apply the Precautionary Principle based on Structural Activity Relat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Core Directive: In the absence of a substance-specific GHS classification for CAS 106466-28-2, you must apply the Precautionary Principle based on Structural Activity Relationship (SAR) analysis.

This molecule combines two pharmacophores with distinct hazard profiles: a pyridine ring and a 4-hydroxypiperidine moiety.

  • Basicity & Corrosivity: Piperidine derivatives are organic bases. 4-Hydroxypiperidine is frequently classified as Skin Corr.[1][2][3][4] 1B (H314) or Severe Irritant [1]. The presence of the basic nitrogen suggests this compound can cause chemical burns to mucous membranes and eyes upon contact with dust.

  • Bioactivity: The pyridine moiety is a common structural alert for acute toxicity and neurological effects if absorbed [2].

Operational Hazard Class: Treat as Corrosive Solid (H314) and Acute Toxin (Oral/Inhalation) until specific toxicological data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against the two primary risks: fine particulate inhalation and dermal absorption of the basic organic solid.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile (Chemical resistance).Rationale: Pyridine derivatives can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system—if the outer glove degrades or stains, the inner glove protects during doffing.
Ocular Protection Chemical Safety Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient. As a basic powder, airborne dust can bypass side-shields and cause immediate corneal saponification (permanent damage).
Respiratory Engineering Control (Primary) Fume Hood: Face velocity 80–100 fpm.Work must be performed >6 inches inside the sash.
Body Defense Lab Coat + Apron Material: Tyvek® sleeves or a chemical-resistant apron recommended during weighing.Rationale: Cotton lab coats absorb liquids/powders. An impermeable layer prevents the "wicking" of the base onto skin.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where PPE failure is most likely to occur.

SafeHandling cluster_hood Fume Hood / ISO 5 Enclosure Storage 1. Cold Storage (-20°C) Equilibration 2. Thermal Equilibration (Closed Vessel) Storage->Equilibration Prevent condensation Weighing 3. Weighing (Static Control) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (Exotherm Risk) Weighing->Solubilization Slow addition Reaction 5. Reaction/Usage Solubilization->Reaction Closed System Waste 6. Disposal (Basic Organic) Reaction->Waste Quench first

Figure 1: Safe handling lifecycle. Note that the critical risk zone (Red) is the weighing stage where the powder is open to the atmosphere.

Step-by-Step Handling Procedure

Phase 1: Preparation

  • Equilibration: Remove the vial from cold storage (-20°C) and allow it to reach room temperature before opening.

    • Mechanism:[5][6][7] Opening a cold vial condenses atmospheric moisture, which can hydrolyze the compound or cause clumping, increasing the risk of spillage during weighing.

  • Static Control: Use an anti-static gun or polonium strip if the powder appears "flyaway." Charged basic dusts adhere to gloves and sleeves, tracking contamination outside the hood.

Phase 2: Weighing (The Critical Step)

  • Zone: Perform all weighing inside a chemical fume hood or a dedicated powder weighing enclosure.

  • Technique: Use a tared scinitillation vial or closed weighing boat. Do not use weighing paper (high spill risk).

  • Hygiene: Wipe the exterior of the stock bottle with a dry Kimwipe before returning it to storage to remove invisible dust residues.

Phase 3: Solubilization

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or Methanol, be aware that these solvents permeate nitrile gloves rapidly.

  • Protocol: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder into the hood airstream.

Part 4: Emergency Response & Waste Management

Exposure Response[4][8][9]
  • Eye Contact: IMMEDIATE (0-10 seconds). Flush with water for 15 minutes. Do not wait for neutralization agents. The basicity can cause rapid tissue necrosis.

  • Skin Contact: Wash with soap and copious water.[2][3][4][5][6] Do not use vinegar or acids to "neutralize" on the skin, as the exothermic reaction can worsen the burn.

Disposal Logic
  • Classification: Basic Organic Waste .

  • Segregation: Do not mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) without controlled quenching. The heat of neutralization can over-pressurize waste containers.

  • Labeling: Clearly tag as "Contains Pyridine/Piperidine Derivatives – Potential Corrosive."

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

Sources

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